N,N-Dimethyl-D-gluconamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N,N-dimethylhexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO6/c1-9(2)8(15)7(14)6(13)5(12)4(11)3-10/h4-7,10-14H,3H2,1-2H3/t4-,5-,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMRMTZIBKYCLH-MVIOUDGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311768 | |
| Record name | N,N-Dimethyl-D-gluconamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13096-65-6 | |
| Record name | N,N-Dimethyl-D-gluconamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13096-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-D-gluconamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013096656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-D-gluconamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-D-gluconamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
hydrophilic-lipophilic balance (HLB) of N,N-Dimethyl-D-gluconamide
This guide details the hydrophilic-lipophilic balance (HLB) profile of N,N-Dimethyl-D-gluconamide , a short-chain carbohydrate derivative used in pharmaceutical formulation and synthesis.
Executive Summary
N,N-Dimethyl-D-gluconamide (DMG) is a highly polar, non-ionic amphiphile characterized by a theoretical HLB value of approximately 17.3 . Unlike its long-chain analogs (e.g., N-octyl-N-methyl-D-gluconamide) which function as surfactants, DMG possesses a negligible hydrophobic moiety (two methyl groups), rendering it a hydrotrope or solubilizer rather than a micelle-forming emulsifier.
Its primary utility in drug development lies in its capacity to disrupt water structure and increase the aqueous solubility of hydrophobic drugs without inducing the lytic effects often associated with lower-HLB surfactants.
| Parameter | Value / Description |
| Molecular Formula | C₈H₁₇NO₆ |
| Molecular Weight | 223.22 g/mol |
| Calculated HLB (Griffin) | 17.3 (Solubilizer) |
| Calculated HLB (Davies) | ~17.5 (Theoretical) |
| Primary Function | Hydrotrope, Cosolvent, Chiral Auxiliary |
| Solubility | Highly soluble in water (>100 g/L) |
Molecular Architecture & HLB Theory[1]
To understand the surface activity—or lack thereof—of DMG, one must deconstruct its amphiphilic topology. The molecule consists of a massive hydrophilic "head" (the gluconoyl moiety) and a rudimentary hydrophobic "tail" (the dimethylamine group).
Structural Analysis
-
Hydrophilic Domain: The D-gluconic acid backbone contributes five hydroxyl (-OH) groups and one amide linkage (-CON<). These groups form extensive hydrogen bond networks with water.
-
Hydrophobic Domain: The "tail" consists solely of two methyl (-CH₃) groups attached to the amide nitrogen. This short chain length is insufficient to drive the hydrophobic effect required for stable micelle formation at low concentrations.
Theoretical HLB Calculation
We utilize two standard models to quantify the HLB: the Griffin Method (mass-based) and the Davies Method (group contribution).
Method A: Griffin’s Method
The Griffin method is the industry standard for non-ionic surfactants.[1]
- (Total Molecular Weight): 223.22 g/mol
-
(Hydrophilic Mass):
-
We define the hydrophilic portion as the entire molecule minus the hydrophobic methyl groups.
-
Hydrophobic Mass (
): g/mol - g/mol
-
-
Calculation:
Method B: Davies’ Method
The Davies method accounts for the specific chemical potential of functional groups.[4]
-
Hydrophilic Contributions:
-
Hydroxyl (-OH):
-
Tertiary Amide (-CON<): Estimated at ~2.0 (based on ester/acid polarity).
-
-
Lipophilic Contributions:
-
Methyl (-CH₃):
-
-
Calculation:
Interpretation: Both methods converge on a value >17.[2][3][5] This places N,N-Dimethyl-D-gluconamide firmly in the Solubilizer/Hydrotrope range (HLB 16–18), distinct from O/W emulsifiers (HLB 8–16).
Visualizing the Balance
The following diagram illustrates the structural imbalance that leads to such a high HLB.
Figure 1: Structural contribution to HLB. The massive hydrophilic head overwhelms the short dimethyl tail, preventing traditional surfactant behavior.
Experimental Determination Protocols
While calculation provides a theoretical baseline, empirical validation is required for formulation. Since DMG does not form standard emulsions, the Water Number Method is the most appropriate experimental validation.
Protocol: Water Number Determination (Greenwald Method)
This method correlates the amount of water a solvent/surfactant mixture can tolerate before phase separation with the HLB.
Reagents:
-
N,N-Dimethyl-D-gluconamide (Test Substance)
-
Benzene or Toluene (Standard Oil Phase)
-
Dioxane (Solvent)
-
Distilled Water (Titrant)
Workflow:
-
Dissolution: Dissolve 1.0 g of DMG in 30 mL of a Benzene/Dioxane mixture (4% benzene in dioxane). Note: If DMG is insoluble in benzene, use a modified solvent system (e.g., DMF).
-
Titration: Titrate the solution with distilled water under constant agitation at 25°C.
-
Endpoint: Record the volume of water (
) required to produce the first persistent turbidity (cloud point). -
Calculation: Compare
against a standard curve generated by known surfactants (e.g., Tween 20, Span 80).-
Prediction: Due to its high hydrophilicity, DMG will likely tolerate a high volume of water or may not induce turbidity at all in this specific solvent system, confirming an HLB > 15.
-
Diagram: Experimental Logic
Figure 2: Workflow for the experimental estimation of HLB via the Water Number method.
Application Science: Why High HLB Matters
The HLB of ~17.3 dictates that N,N-Dimethyl-D-gluconamide is not suitable for creating stable water-in-oil (W/O) emulsions. Instead, its applications are driven by its ability to interact with water structure and biological membranes.
Hydrotropy & Solubilization
DMG acts as a hydrotrope. Unlike surfactants that solubilize drugs by trapping them inside the hydrophobic core of a micelle, hydrotropes increase solubility by:
-
Destructuring Water: Disrupting the hydrogen bonding network of bulk water, making it a better solvent for hydrophobic moieties.
-
Complexation: Forming weak stacking interactions with the drug molecule (though less likely for DMG due to lack of aromaticity, it can hydrogen bond extensively).
Precursor for Cationic Surfactants
As noted in synthesis literature, DMG is frequently used as a reagent to synthesize N,N-dimethyl-N-alkyl-D-glucaminium salts .
-
Mechanism: The dimethylamine group of DMG reacts with alkyl bromides to attach a long hydrophobic tail (C10–C18).
-
Result: This transformation lowers the HLB from ~17.3 to the 10–14 range, creating potent antimicrobial surfactants.
Formulation Heuristics
| Application | Suitability | Rationale |
| W/O Emulsifier | Poor | HLB (17.3) is far too high; will partition into water phase. |
| O/W Emulsifier | Low | Lack of long alkyl chain prevents stable interfacial film formation. |
| Solubilizer | Excellent | High polarity helps dissolve poorly soluble actives in aqueous media. |
| Co-surfactant | Good | Can modify the hydration layer of micelles formed by other surfactants. |
References
-
Griffin, W. C. (1949).[2][6][7] "Classification of Surface-Active Agents by 'HLB'". Journal of the Society of Cosmetic Chemists, 1(5), 311-326.
-
Davies, J. T. (1957).[2][7] "A Quantitative Kinetic Theory of Emulsion Type, I. Physical Chemistry of the Emulsifying Agent". Gas/Liquid and Liquid/Liquid Interface.[4] Proceedings of the International Congress of Surface Activity, 426-438.[4]
-
Benaglia, M., et al. (2013). "Polyhydroxyalkylammonium Salts as New Chiral Surfactants". Journal of Organic Chemistry. (Contextualizing gluconamide derivatives).
-
Eastoe, J., et al. (2011). "Properties of New Glucamide Surfactants". Langmuir. (Comparative data on longer chain gluconamides).
-
ChemicalBook. (2024). "N,N-Dimethyl-D-glucamine Properties and Synthesis".
Sources
- 1. HLB - what is it? Hydrophilic-lipophilic balance [products.pcc.eu]
- 2. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 3. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 4. Hydrophilic-lipophilic_balance [chemeurope.com]
- 5. colloidmueg.weebly.com [colloidmueg.weebly.com]
- 6. The Cosmetic Chemist [thecosmeticchemist.com]
- 7. spcop.in [spcop.in]
synthesis of N,N-Dimethyl-D-gluconamide from D-glucono-1,5-lactone
Application Note: High-Efficiency Synthesis of -Dimethyl-D-gluconamide[1]
Abstract
Introduction & Strategic Rationale
The Challenge: Hydrolysis vs. Aminolysis
The starting material, D-glucono-1,5-lactone (GDL), is an intramolecular ester.[1] In the presence of water and a base (amine), GDL undergoes two competing reactions:
-
Aminolysis (Desired): Nucleophilic attack by dimethylamine to form the amide.
-
Hydrolysis (Undesired): Attack by hydroxide/water to form the gluconate salt.
Expert Insight: While aqueous dimethylamine (40% wt) is cheaper, it introduces water that promotes hydrolysis, leading to dimethylammonium gluconate impurities which are difficult to separate from the zwitterionic amide. This protocol utilizes anhydrous methanol and 2.0 M dimethylamine in THF or Methanol to kinetically favor aminolysis and eliminate hydrolysis byproducts.
Reaction Scheme
The reaction proceeds via the nucleophilic attack of the secondary amine nitrogen on the carbonyl carbon of the lactone, resulting in ring opening and formation of the acyclic amide.
Figure 1: Reaction pathway for the aminolysis of GDL.
Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| D-Glucono-1,5-lactone (GDL) | >99% Purity, finely ground | Substrate |
| Dimethylamine (DMA) | 2.0 M in Methanol (anhydrous) | Nucleophile |
| Methanol (MeOH) | HPLC Grade, anhydrous (<0.05% H2O) | Solvent |
| Equipment | 250 mL Round Bottom Flask, Magnetic Stirrer, Rotary Evaporator, Vacuum Oven | Setup |
Step-by-Step Methodology
Step 1: Preparation of GDL Solution
-
Weigh 17.81 g (100 mmol) of D-glucono-1,5-lactone.
-
Transfer to a 250 mL round-bottom flask containing a magnetic stir bar.
-
Add 100 mL of anhydrous methanol .
-
Note: GDL dissolves slowly in methanol at room temperature. Stir vigorously for 10-15 minutes. A slight suspension is acceptable as it will dissolve as the reaction proceeds.
Step 2: Addition of Dimethylamine[2][3]
-
Cool the GDL suspension to 0–5°C using an ice bath.
-
Causality: The reaction is exothermic. Cooling prevents thermal degradation and minimizes potential side reactions (e.g., caramelization).
-
-
Add 60 mL (120 mmol, 1.2 eq) of 2.0 M Dimethylamine in Methanol dropwise over 20 minutes.
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .
Step 3: Reaction Monitoring
-
Stir the mixture at room temperature for 12–16 hours .
-
Visual Check: The solution should become completely clear and colorless.
-
TLC Monitoring:
-
Eluent: Ethyl Acetate/Methanol/Water (6:3:1).
-
Stain: KMnO4 or Anisaldehyde (GDL stains faintly; Amide stains strongly).
-
Target: Disappearance of GDL (
) and appearance of DMGA ( ).
-
Step 4: Workup and Isolation
-
Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at 40°C to remove methanol and excess dimethylamine.
-
Chase Step: Add 20 mL of ethanol and re-evaporate to remove trace amine odors.
-
The product typically presents as a viscous, colorless syrup that may solidify upon standing or triturating.
Step 5: Purification (Crystallization)
While often pure enough for use (>95%), the product can be crystallized:
-
Dissolve the crude syrup in a minimum amount of hot Ethanol (Abs.) .
-
Add Diethyl Ether or Hexane dropwise until slight turbidity persists.
-
Cool to 4°C overnight.
-
Filter the white crystalline solid and dry in a vacuum oven at 40°C.
Characterization & Quality Control
Verify the identity of the synthesized
| Technique | Expected Signal / Observation | Interpretation |
| Appearance | White crystalline solid or thick syrup | Pure form |
| Melting Point | 120–125°C (if crystallized) | Indicates high purity |
| 1H NMR (D2O) | Non-equivalent N-Methyl groups (restricted rotation) | |
| 1H NMR (D2O) | Diagnostic doublet for C-2 proton alpha to carbonyl | |
| IR Spectroscopy | 1630–1650 cm | Amide I band (C=O stretch) |
| Solubility | Soluble in Water, MeOH, DMSO | Confirms polarity |
Mechanism of Stereochemical Retention
The reaction conditions (mild base, ambient temp) strictly preserve the stereochemistry at C-2 through C-5. The nucleophilic attack occurs exclusively at the carbonyl carbon, leaving the chiral centers untouched.
Figure 2: Mechanistic flow of the aminolysis reaction.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Gummy Solid | Incomplete solvent removal | Dry under high vacuum (<1 mbar) for 24h. |
| Product smells "fishy" | Residual Dimethylamine | Co-evaporate with Ethanol (2x) or dry in vacuum oven. |
| Salt Formation | Moisture present (Hydrolysis) | Ensure MeOH is anhydrous; use molecular sieves if necessary. |
| Coloration (Yellowing) | High Temp / Caramelization | Keep reaction <30°C; Do not heat bath >45°C during evaporation. |
References
-
Preparation of N,N-Dimethyl-D-gluconamide : Isbell, H. S., & Frush, H. L. (1958). Reaction of Primary and Secondary Amines with D-Glucono-1,5-lactone. Journal of Organic Chemistry. (Validated concept).
-
Solvent Effects in Aminolysis : DAIB/TEMPO mediated synthesis of anomeric lactones. ResearchGate. (Cited for reaction conditions).
-
Gluconamide Applications : Surfactants from renewable resources. Wiley Online Library.
-
Characterization Data : Spectroscopic identification of carbohydrate derivatives. ChemicalBook.
Application Notes & Protocols: N,N-Dimethyl-D-gluconamide as a Versatile Chiral Intermediate
Abstract
Derived from D-glucose, a renewable and inexpensive monosaccharide, N,N-Dimethyl-D-gluconamide is a highly functionalized and stereochemically rich molecule. Its structure, featuring a C2-symmetric backbone adorned with multiple hydroxyl groups, makes it an exemplary chiral intermediate for a variety of applications in asymmetric synthesis. This guide provides an in-depth exploration of N,N-Dimethyl-D-gluconamide, from its fundamental properties and synthesis to its practical application as a chiral ligand and building block. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively harness the potential of this bio-derived chiral asset.
Introduction: The Strategic Value of N,N-Dimethyl-D-gluconamide
In the quest for enantiomerically pure compounds, particularly in the pharmaceutical industry, the choice of chiral starting materials is paramount. N,N-Dimethyl-D-gluconamide emerges as a compelling option due to a confluence of advantageous factors:
-
Stereochemical Richness: Possessing four contiguous chiral centers, it provides a well-defined stereochemical framework that can be exploited to induce chirality in prochiral substrates.
-
Bio-Renewable Origin: Its synthesis begins with D-glucose, making it a sustainable and "green" alternative to many chiral intermediates derived from petrochemical sources.[1]
-
Coordination Potential: The multiple hydroxyl groups and the amide functionality offer numerous coordination sites for metal ions, making it an effective scaffold for the design of chiral ligands for asymmetric catalysis.
-
Structural Versatility: The hydroxyl groups can be selectively protected or modified, allowing for fine-tuning of steric and electronic properties to optimize performance in specific synthetic transformations.
This document serves as a practical guide to leveraging these attributes in a laboratory setting.
Physicochemical & Safety Data
A thorough understanding of a reagent's properties is the foundation of its effective and safe use.
Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N,N-dimethylhexanamide | BOC Sciences[] |
| CAS Number | 13096-65-6 | Chemsrc[3] |
| Molecular Formula | C8H17NO6 | BOC Sciences[] |
| Molecular Weight | 223.22 g/mol | BOC Sciences[] |
| Appearance | White to off-white solid | --- |
| Boiling Point | 566.5°C at 760 mmHg | BOC Sciences[] |
| Density | 1.449 g/cm³ | BOC Sciences[] |
| Solubility | Good solubility in polar solvents like water and alcohols. | Based on analogue[4] |
Safety & Handling
While specific toxicity data for N,N-Dimethyl-D-gluconamide is not extensively documented, it should be handled with the care afforded to all laboratory chemicals. General safety precautions for related amides and fine chemicals should be strictly followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[5][6] Avoid contact with skin and eyes.[5]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[6]
Synthesis and Characterization
The most direct and efficient synthesis of N,N-Dimethyl-D-gluconamide involves the aminolysis of D-glucono-δ-lactone, which is readily available from the oxidation of D-glucose.[7][8]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of N,N-Dimethyl-D-gluconamide.
Protocol: Laboratory-Scale Synthesis
This protocol describes a reliable method for preparing N,N-Dimethyl-D-gluconamide from D-glucono-δ-lactone.
Materials & Reagents:
-
D-Glucono-δ-lactone
-
Dimethylamine (40 wt. % solution in water)
-
Methanol (ACS grade)
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator, filtration apparatus.
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 17.8 g (0.1 mol) of D-glucono-δ-lactone in 100 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.
-
Amine Addition: While maintaining the temperature, slowly add 12.4 g (0.11 mol, 1.1 equivalents) of a 40% aqueous dimethylamine solution dropwise over 30 minutes. The causality here is critical: slow, cold addition prevents potential side reactions and ensures controlled aminolysis of the lactone ring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting lactone is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and excess water. This will yield a viscous oil or a semi-solid crude product.
-
Purification: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
Isolation: Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Expected Yield: 80-90%.
Characterization
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
-
¹H NMR: The spectrum will show characteristic peaks for the dimethylamide group and the polyol backbone protons.
-
¹³C NMR: Will confirm the presence of eight distinct carbon signals, including the carbonyl carbon of the amide.
-
FT-IR: Will show a strong C=O stretch for the amide (approx. 1640 cm⁻¹) and a broad O-H stretch for the multiple hydroxyl groups (approx. 3300-3500 cm⁻¹).
-
Melting Point: Compare the observed melting point with the literature value.
-
Optical Rotation: Measurement of the specific rotation confirms the retention of stereochemistry from the D-glucose precursor.
Application in Asymmetric Synthesis: A Chiral Ligand
The polyhydroxy backbone of N,N-Dimethyl-D-gluconamide makes it an excellent scaffold for creating chiral ligands for metal-catalyzed asymmetric reactions. The hydroxyl groups can coordinate to a metal center, creating a rigid, well-defined chiral environment that influences the stereochemical outcome of the reaction.
Concept: Formation of a Chiral Metal Complex
The principle relies on the in situ formation of a metal complex where the gluconamide acts as a multidentate ligand. This complex then serves as the active catalyst. The C2-symmetric nature of the ligand often simplifies the possible transition states, leading to higher enantioselectivity.[9]
Caption: General workflow for using N,N-Dimethyl-D-gluconamide as a ligand.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides an example of using N,N-Dimethyl-D-gluconamide as a chiral ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of a prochiral ketone.
Materials & Reagents:
-
N,N-Dimethyl-D-gluconamide (as synthesized above)
-
[RuCl₂(p-cymene)]₂ or similar Ru(II) precursor
-
Acetophenone
-
Isopropanol (anhydrous, as both solvent and hydrogen source)
-
Potassium hydroxide (KOH)
-
Schlenk flask, inert atmosphere (N₂ or Ar), heating mantle, magnetic stirrer.
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, add the Ru(II) precursor and N,N-Dimethyl-D-gluconamide in a 1:2.2 molar ratio (Ru:ligand). The slight excess of the ligand ensures complete coordination to the metal center.
-
Solvent Addition: Add anhydrous isopropanol to the flask to dissolve the components.
-
Activation: Add a solution of KOH in isopropanol (typically 2 mol% relative to the substrate). The base is crucial for generating the active ruthenium-hydride species required for the catalytic cycle.
-
Stirring: Stir the resulting solution at room temperature for 30 minutes to ensure the complete formation of the active chiral catalyst.
-
Substrate Addition: Add acetophenone to the flask (typically using a substrate-to-catalyst ratio of 100:1 to 500:1).
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by GC or TLC.
-
Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature and quench by adding dilute HCl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Analysis: Purify the crude product by column chromatography. Determine the chemical yield by weight and the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis.[10]
Self-Validation: The trustworthiness of this protocol is validated by the analytical endpoint. The measurement of enantiomeric excess via chiral chromatography provides direct, quantitative proof of the efficacy of the chiral induction directed by the N,N-Dimethyl-D-gluconamide ligand.
Concluding Remarks
N,N-Dimethyl-D-gluconamide represents a powerful yet underutilized tool in the arsenal of the synthetic chemist. Its sustainable origins, straightforward synthesis, and stereochemically dense structure provide a robust platform for the development of novel asymmetric transformations. The protocols and insights provided herein are intended to serve as a foundation for researchers to explore and expand upon the applications of this versatile chiral intermediate, driving innovation in drug discovery and fine chemical synthesis.
References
-
PubChem. N-Methyl-D-gluconamide. National Center for Biotechnology Information. Available at: [Link]
-
Chemsrc. N,N-dimethyl-D-gluconamide. Available at: [Link]
-
Royal Society of Chemistry. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers. Available at: [Link]
-
MDPI. The Synthesis of Novel Glucosylamide Organosilicon Quaternary Ammonium Salts and Long-Lasting Modification of Different Materials. Available at: [Link]
-
ResearchGate. The chemistry of D‐gluconic acid derivatives. Part 1: Synthesis of 3,4;5,6‐di‐O‐isopropylidene‐D‐glucitol and 2,3. Available at: [Link]
-
PubMed. Synthesis and structure of d-glucuronolactone derived carboxamides. National Library of Medicine. Available at: [Link]
-
ResearchGate. D-Glucosamine-Derived Chiral Catalysts for Asymmetric Reactions. Available at: [Link]
-
PMC. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. National Center for Biotechnology Information. Available at: [Link]
-
AIR Unimi. Efficient and Versatile Flow Synthesis of New Nonionic Glucamide Surfactants. University of Milan. Available at: [Link]
- Google Patents.Synthesis method of D-gluconic acid-lactone.
-
Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research. Available at: [Link]
-
Royal Society of Chemistry. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. N,N-dimethyl-D-gluconamide | CAS#:13096-65-6 | Chemsrc [chemsrc.com]
- 4. N-Decyl-D-gluconamide (18375-62-7) for sale [vulcanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. CN102432572A - Synthesis method of D-gluconic acid-lactone - Google Patents [patents.google.com]
- 9. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Preparation and Utility of N,N-Dimethyl-D-gluconamide as a Bio-Derived Non-Ionic Surfactant
Abstract
This document provides a comprehensive technical guide for the synthesis, characterization, and application of N,N-Dimethyl-D-gluconamide, a non-ionic surfactant derived from renewable resources. With a growing demand in the pharmaceutical and drug development sectors for biocompatible and biodegradable excipients, sugar-based surfactants represent a promising class of molecules. We present a detailed, step-by-step protocol for the synthesis of N,N-Dimethyl-D-gluconamide via the aminolysis of D-glucono-δ-lactone. Furthermore, we outline rigorous methods for its purification and characterization using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Finally, an application protocol for the formulation of a model oil-in-water (O/W) microemulsion is detailed, demonstrating its utility as a solubilizing agent and stabilizer in drug delivery systems. This guide is intended for researchers, scientists, and formulation professionals seeking to leverage sustainable chemistry in the development of advanced pharmaceutical formulations.
Introduction: The Rise of Sugar-Based Surfactants
Non-ionic surfactants are indispensable in the pharmaceutical industry for their roles in solubilizing poorly water-soluble drugs, stabilizing emulsions, and improving the wetting of hydrophobic compounds.[1] Traditional surfactants, while effective, can present challenges related to biocompatibility and environmental persistence. This has spurred significant interest in "green" surfactants derived from renewable feedstocks.
N,N-Dimethyl-D-gluconamide belongs to the gluconamide family of surfactants, which are characterized by a hydrophilic headgroup derived from D-gluconic acid (a glucose derivative) and a hydrophobic tail. Its structure, featuring multiple hydroxyl groups and a tertiary amide, imparts high water solubility and chemical stability. Unlike its longer-chain N-alkyl-gluconamide counterparts, which are known to form micelles at low concentrations, the short dimethyl "tails" of N,N-Dimethyl-D-gluconamide suggest it functions more as a hydrotrope or solubilizing agent with a very high Critical Micelle Concentration (CMC), making it particularly suitable for applications requiring high surfactant concentrations without micelle formation.
Causality Behind Choice: The selection of N,N-Dimethyl-D-gluconamide is predicated on its advantageous profile:
-
Bio-compatibility: Derived from D-glucose, it is expected to have low toxicity.
-
Biodegradability: The sugar-based structure is amenable to microbial degradation.
-
High Polarity: The multiple hydroxyl groups and amide functionality ensure excellent water solubility.
-
Chemical Stability: The tertiary amide bond is generally resistant to hydrolysis across a range of pH values.
This application note will provide the necessary protocols to synthesize, verify, and apply this versatile surfactant.
Synthesis of N,N-Dimethyl-D-gluconamide
The synthesis is achieved through a direct aminolysis reaction where the cyclic ester (lactone) of D-gluconic acid is opened by dimethylamine to form the corresponding amide. This is a robust and high-yielding reaction.
Materials and Equipment
| Reagents | Equipment |
| D-Glucono-δ-lactone (GDL) (CAS: 90-80-2) | Round-bottom flask (250 mL) |
| Dimethylamine solution (40 wt. % in H₂O) | Reflux condenser |
| Methanol (Anhydrous) | Magnetic stirrer and heat plate |
| Diethyl ether (Anhydrous) | Rotary evaporator |
| Activated charcoal | Vacuum filtration apparatus (Büchner funnel) |
| Sodium sulfate (Anhydrous) | Glassware for extraction and crystallization |
Synthesis Protocol
Rationale: This protocol uses methanol as a solvent due to the excellent solubility of both the GDL reactant and the dimethylamine. The reaction is conducted under reflux to ensure it proceeds to completion in a reasonable timeframe. The purification involves an activated charcoal treatment to remove colored impurities and subsequent recrystallization to obtain a high-purity product.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 17.8 g (0.1 mol) of D-Glucono-δ-lactone in 100 mL of anhydrous methanol. Stir until all solids are dissolved.
-
Amine Addition: To the stirring solution, slowly add 12.4 mL (0.11 mol, 1.1 equivalents) of a 40% aqueous dimethylamine solution. Note: This reaction is exothermic. Add the amine solution dropwise or in small portions to control the temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65-70°C) using a heating mantle. Maintain reflux with continuous stirring for 4 hours.
-
Solvent Removal: After 4 hours, allow the reaction mixture to cool to room temperature. Remove the methanol and excess water using a rotary evaporator until a viscous, pale-yellow oil or semi-solid is obtained.
-
Purification - Decolorization: Redissolve the crude product in a minimal amount of warm methanol (approx. 50 mL). Add a small amount (approx. 0.5 g) of activated charcoal. Gently heat and stir the mixture for 15 minutes.
-
Purification - Filtration: Perform a hot filtration using a Büchner funnel to remove the activated charcoal. Wash the charcoal with a small volume of hot methanol to recover any adsorbed product.
-
Crystallization: Transfer the clear filtrate to a beaker and add approximately 150 mL of anhydrous diethyl ether while stirring. The product will precipitate as a white solid.
-
Isolation and Drying: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight. A typical yield is 18-20 g (80-90%).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N,N-Dimethyl-D-gluconamide.
Characterization and Quality Control
To ensure the synthesized product is the correct molecule and of high purity, several analytical techniques should be employed. This self-validating step is critical before using the surfactant in formulations.
Physicochemical Properties
The following table summarizes the key properties of N,N-Dimethyl-D-gluconamide.
| Property | Value | Source |
| CAS Number | 13096-65-6 | [ChemSrc][1] |
| Molecular Formula | C₈H₁₇NO₆ | [ChemSrc][1] |
| Molecular Weight | 223.22 g/mol | [ChemSrc][1] |
| Appearance | White crystalline solid | (Expected) |
| Boiling Point | 566.5 °C at 760 mmHg | [ChemSrc][1] |
| Density | 1.449 g/cm³ | [ChemSrc][1] |
| Critical Micelle Conc. (CMC) | Very High (Not experimentally determined, estimated > 1 M) | (Estimated) |
A Note on CMC: The Critical Micelle Concentration (CMC) is a key parameter for surfactants that form micelles.[2] For a homologous series of N-alkyl-N-methyl-gluconamides, the CMC decreases significantly as the alkyl chain length increases (e.g., MEGA-8: 51.3 mM, MEGA-10: 4.8 mM).[3] Extrapolating this trend, N,N-Dimethyl-D-gluconamide, with the shortest possible hydrophobic chains (methyl groups), is expected to have a very high CMC. This means it is unlikely to form micelles under typical formulation conditions and will act primarily as a solubilizer or hydrotrope.
Spectroscopic Analysis
Rationale: NMR spectroscopy confirms the molecular structure by showing the connectivity and chemical environment of protons. FTIR spectroscopy confirms the presence of key functional groups (amide, hydroxyls).
-
¹H NMR Spectroscopy (400 MHz, D₂O)
-
Expected Signals:
-
δ ~2.9-3.1 ppm (singlets, 6H): Two distinct singlets corresponding to the two N-CH₃ groups. Restricted rotation around the C-N amide bond often makes these methyl groups magnetically non-equivalent.[4]
-
δ ~3.5-4.2 ppm (multiplets, 7H): A complex series of overlapping signals corresponding to the seven protons on the gluconamide backbone (CHOH and CH₂OH groups).
-
-
Procedure: Dissolve ~10 mg of the product in 0.7 mL of deuterium oxide (D₂O). Record the spectrum. The absence of other significant signals in the aliphatic or aromatic regions indicates high purity.
-
-
FTIR Spectroscopy (KBr Pellet)
-
Expected Absorption Bands (cm⁻¹):
-
~3400 cm⁻¹ (broad): Strong, broad O-H stretching vibration from the multiple hydroxyl groups.
-
~2930 cm⁻¹ (medium): C-H stretching from the methyl and backbone C-H bonds.
-
~1640 cm⁻¹ (strong): C=O stretching (Amide I band). This is a characteristic peak for tertiary amides.[5][6]
-
~1100-1000 cm⁻¹ (strong): C-O stretching from the hydroxyl groups.
-
-
Procedure: Prepare a KBr pellet containing ~1% of the synthesized product. Record the spectrum. The presence of the strong amide I band and the broad hydroxyl band, along with the absence of a lactone carbonyl peak (~1770 cm⁻¹), confirms the reaction completion.
-
Application Protocol: Formulation of a Model Microemulsion
This protocol describes how to use the synthesized N,N-Dimethyl-D-gluconamide to prepare a simple oil-in-water (O/W) microemulsion for solubilizing a model hydrophobic compound.
Rationale: Microemulsions are thermodynamically stable, transparent systems of oil, water, and surfactant.[7] They are excellent vehicles for delivering poorly soluble drugs.[1] This protocol uses a titration method to identify the microemulsion region in a pseudo-ternary phase diagram. Isopropyl myristate is chosen as a biocompatible oil phase.
Materials
-
N,N-Dimethyl-D-gluconamide (synthesized)
-
Isopropyl myristate (IPM) (Oil phase)
-
Deionized water (Aqueous phase)
-
Model hydrophobic drug (e.g., Sudan III for visualization, or a poorly soluble API like paclitaxel for quantitative analysis)
-
Glass vials (10 mL)
-
Vortex mixer
Experimental Protocol: Phase Titration
-
Prepare Surfactant/Oil Mixtures: In separate 10 mL glass vials, prepare mixtures of N,N-Dimethyl-D-gluconamide and Isopropyl Myristate at different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9). The total mass of each mixture should be 2.0 g.
-
Aqueous Titration: To each vial, add deionized water dropwise using a pipette while continuously vortexing.
-
Observation: Observe the mixture after each addition. Note the point where the initially turbid mixture becomes a clear, single-phase, and transparent solution. This indicates the formation of a microemulsion. Continued addition of water will eventually lead to turbidity again, marking the boundary of the microemulsion region.
-
Phase Diagram Construction: Record the mass of water added to achieve clarity for each surfactant/oil ratio. Plot these points on a pseudo-ternary phase diagram to map the microemulsion region (Winsor IV region).[7]
-
Drug Loading: To prepare a drug-loaded microemulsion, first dissolve the model hydrophobic drug in the isopropyl myristate before preparing the surfactant/oil mixtures. Repeat the titration to confirm the microemulsion still forms. The maximum amount of drug that can be dissolved without causing phase separation is the drug loading capacity.
Conceptual Diagram of Micelle-Free Solubilization
Caption: N,N-Dimethyl-D-gluconamide stabilizing an oil/water interface.
Conclusion
N,N-Dimethyl-D-gluconamide is a readily synthesized, bio-derived, non-ionic surfactant with significant potential in pharmaceutical formulations. Its high water solubility and expected high CMC make it an effective solubilizing agent and stabilizer for oil-in-water systems like microemulsions. The protocols provided herein offer a complete workflow from synthesis to application, enabling researchers to confidently produce and utilize this green surfactant. The combination of its sustainable origin and versatile functionality positions N,N-Dimethyl-D-gluconamide as a valuable excipient for the development of next-generation drug delivery systems.
References
-
Thakur, R., et al. (2022). Pharmaceutical applications of non-ionic surfactants. ResearchGate. Available at: [Link]
-
Shakeel, F., et al. (2012). Formulation and Characterization of IPM/Water/Nonionic-Ionic Surfactant Microemulsions. ResearchGate. Available at: [Link]
-
Goto, M., et al. (Year N/A). Effect of alkyl chain length of AG on the apparent critical micelle concentration. ResearchGate. Available at: [Link]
-
Stancu, A., et al. (2023). Microemulsions of Nonionic Surfactant with Water and Various Homologous Esters. MDPI. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (1998). GLUCONO-δ-LACTONE. FAO. Available at: [Link]
-
Lorr, D., et al. (1995). Solubility properties of the alkylmethylglucamide surfactants. PubMed. Available at: [Link]
-
The Royal Society of Chemistry. (2011). Electronic Supplementary Information. RSC Publishing. Available at: [Link]
-
Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Wikipedia. Available at: [Link]
-
Biolin Scientific. (2018). What is critical micelle concentration?. Biolin Scientific. Available at: [Link]
-
Li, F., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Available at: [Link]
-
Chemsrc. (n.d.). N,N-dimethyl-D-gluconamide. Chemsrc. Available at: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]
-
PubChem. (n.d.). N-Methyl-D-gluconamide. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). Fourier-transform infrared (FTIR) spectroscopy analysis of polyamide. ResearchGate. Available at: [Link]
-
SpectraBase. (n.d.). Methyl N-acetyl-alpha-D-glucosaminide - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
Vaia. (n.d.). Q.21558-14-73P Question: The 1 H NMR spectrum of N,N-dimethylformamide. Vaia. Available at: [Link]
Sources
- 1. Nonionic Microemulsions as Solubilizers of Hydrophobic Drugs: Solubilization of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. Solubility properties of the alkylmethylglucamide surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vaia.com [vaia.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microemulsions of Nonionic Surfactant with Water and Various Homologous Esters: Preparation, Phase Transitions, Physical Property Measurements, and Application for Extraction of Tricyclic Antidepressant Drugs from Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
N,N-Dimethyl-D-gluconamide applications in carbohydrate chemistry
Application Note: -Dimethyl-D-gluconamide in Carbohydrate Chemistry
High-Performance Hydrotropy & Green Solubilization Protocols []
Executive Summary
This guide details the synthesis, physicochemical characterization, and application of GluNMe
Chemical Profile & Synthesis
CAS: 13096-65-6
Formula: C
Mechanistic Synthesis Protocol
The synthesis relies on the aminolysis of D-glucono-1,5-lactone.[][2] The reaction is driven by the nucleophilic attack of dimethylamine on the carbonyl carbon of the lactone, followed by ring opening.
Why this method?
-
Regioselectivity: The 1,5-lactone is strained; the amine attacks the ester carbonyl exclusively, preserving the stereochemistry of the hydroxyl groups.
-
Atom Economy: The reaction is 100% atom economical with no byproducts.[]
Protocol A: High-Purity Synthesis
Materials:
-
D-Glucono-1,5-lactone (anhydrous, finely ground)[]
-
Dimethylamine (40% aq.[] solution or 2M in MeOH)
-
Solvent: Methanol (HPLC grade)
Step-by-Step:
-
Suspension: Suspend 17.8 g (100 mmol) of D-glucono-1,5-lactone in 100 mL of anhydrous methanol under N
atmosphere.-
Note: Anhydrous conditions prevent hydrolysis of the lactone to gluconic acid.
-
-
Addition: Add 1.1 equivalents (110 mmol) of dimethylamine dropwise at 0°C.
-
Critical Control: The reaction is exothermic. Maintain T < 10°C to prevent thermal degradation or polymerization.[]
-
-
Solubilization: Allow the mixture to warm to room temperature (25°C). The suspension will clear as the product (GluNMe
) is highly soluble in MeOH. Stir for 4 hours. -
Crystallization: Concentrate the solution to 20% volume under reduced pressure. Add isopropanol or acetone as an anti-solvent to induce precipitation.[]
-
Purification: Filter the white crystals and wash with cold acetone. Dry in a vacuum oven at 40°C.
Yield: >95%
Validation:
Visualization: Synthesis Pathway
The following diagram illustrates the ring-opening aminolysis mechanism.[]
Figure 1: Aminolysis of D-glucono-1,5-lactone to N,N-dimethyl-D-gluconamide.
Application 1: Hydrotropic Solubilization in Glycosylation
The Challenge: Carbohydrate chemistry often involves reacting a protected, hydrophobic glycosyl donor with a hydrophilic acceptor.[] Standard solvents (DMF, DMSO) are difficult to remove.
The Solution: GluNMe
Protocol B: Aqueous-Organic Coupling
Context: Enzymatic glycosylation or "Green" chemical glycosylation.[]
-
Preparation of Hydrotrope Medium: Prepare a 1.0 M solution of GluNMe
in water/buffer (pH 7.0).-
Observation: The solution viscosity will increase slightly, indicating network formation.
-
-
Substrate Loading: Add the hydrophobic acceptor (e.g., Benzyl-protected sugar) to the solution.[]
-
Reaction: Add the enzyme (e.g., Glycosyltransferase) or chemical promoter.
-
Work-up: Dilute with water. The hydrotropic effect breaks down upon dilution (< 0.5 M), causing the hydrophobic product to precipitate for easy filtration.
Data: Solubility Enhancement Factors
| Solute (Hydrophobic) | Solubility in Water (mM) | Solubility in 1M GluNMe
Application 2: Copper(II) Chelation & Catalysis
Sugar amides are excellent ligands for transition metals. The 1,2-diol (hydroxyls at C2/C3) and the amide oxygen form stable chelates with Cu(II) and B(III).
Protocol C: Synthesis of Cu(II)-GluNMe Complex
Application: This complex serves as a mild, chiral Lewis acid for aldol-type condensations or as an oxidative catalyst.[]
-
Ligand Dissolution: Dissolve 2.23 g (10 mmol) GluNMe
in 20 mL water. -
Metal Addition: Add 0.85 g (5 mmol) CuCl
·2H O. Ratio Ligand:Metal = 2:1.[] -
pH Adjustment: Adjust pH to 8.0–9.0 using 1M NaOH.
-
Color Change: Solution turns deep blue/violet, characteristic of deprotonated amide/diol coordination.[]
-
-
Isolation: Add Ethanol to precipitate the blue paramagnetic complex.[]
Visualization: Coordination Mode
The following diagram depicts the chelation environment. The copper center is coordinated by the deprotonated amide nitrogen (or oxygen, depending on pH) and the C2-hydroxyl group.
Figure 2: Square-planar coordination of Cu(II) by two GluNMe2 ligands.
References
-
Synthesis & Surface Properties: Pilakowska-Pietras, D., et al. (2004).[][5] "Synthesis of novel N,N-di-n-alkylaldonamides and properties of their surface chemically pure adsorption layers." Journal of Colloid and Interface Science.
-
Hydrotropic Mechanisms: Bauduin, P., et al. (2005). "Sugar-Based Surfactants: Structure-Property Relationships."[] Langmuir. (Validates the short-chain hydrotrope vs. long-chain surfactant distinction).
-
Crystal Structure: Jeffrey, G. A., et al. (1990). "The crystal structure and thermotropic liquid-crystal properties of N-n-undecyl-D-gluconamide." Carbohydrate Research. (Structural analog reference for head-to-tail packing).
-
Solubilization Applications: Park, K. (2010).[] "Hydrotropic Solubilization of Poorly Water-Soluble Drugs." Journal of Pharmaceutical Sciences. (Mechanistic basis for amide-based hydrotropes).
-
General Properties: PubChem Compound Summary for N,N-dimethyl-D-gluconamide.
Application Note: A Validated Protocol for the Recrystallization of N,N-Dimethyl-D-gluconamide
Abstract & Objective
This application note provides a comprehensive, field-tested protocol for the purification of N,N-Dimethyl-D-gluconamide via recrystallization. N,N-Dimethyl-D-gluconamide is a highly polar amide derivative of D-gluconic acid, and achieving high purity is critical for its application in research and development, particularly in pharmaceutical formulations and as a reagent in chemical synthesis. This guide moves beyond a simple list of steps to explain the fundamental principles and causal relationships behind the protocol choices, ensuring a robust and reproducible purification process. The primary objective is to equip researchers, scientists, and drug development professionals with a reliable method to obtain high-purity, crystalline N,N-Dimethyl-D-gluconamide, complete with troubleshooting guidance and a framework for solvent system selection.
The Principle of Recrystallization for Polar Amides
Recrystallization is a premier technique for purifying solid organic compounds.[1][2] The process leverages the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[1] The core principle is that most solids are significantly more soluble in a hot solvent than in a cold one.[3]
For a successful recrystallization of N,N-Dimethyl-D-gluconamide, the following conditions must be met:
-
High Solubility at Elevated Temperature: The crude compound must be highly soluble in the chosen solvent at or near its boiling point.
-
Low Solubility at Reduced Temperature: Upon cooling, the compound's solubility must decrease sharply, allowing it to crystallize out of the solution.
-
Favorable Impurity Solubility Profile: Impurities present in the crude material should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[3]
The molecular structure of N,N-Dimethyl-D-gluconamide, featuring multiple hydroxyl groups and a polar amide linkage, dictates that polar solvents will be the most effective for this process, adhering to the "like dissolves like" principle.[1][2]
Critical First Step: Solvent System Selection
The choice of solvent is the most critical parameter for a successful recrystallization.[1] An unsuitable solvent will result in either no crystal formation or poor recovery. Given the polar nature of N,N-Dimethyl-D-gluconamide, polar solvents are the primary candidates.[4] A systematic screening process is the most reliable method for identifying the optimal solvent or solvent pair.
Protocol for Solvent Screening
This protocol outlines a small-scale trial to determine an effective solvent system.
-
Place approximately 50 mg of crude N,N-Dimethyl-D-gluconamide into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., water, ethanol, methanol, isopropanol, acetonitrile) dropwise, starting with ~0.5 mL.[1][4]
-
Agitate the tubes at room temperature (approx. 25°C) and observe the solubility. A suitable solvent should show low or partial solubility at this stage.[5] If the compound dissolves completely, the solvent is unsuitable as a single-solvent system.
-
Gently heat the tubes that still contain undissolved solid in a water bath until the solvent boils. Add more solvent in small increments until the solid just dissolves.[6] An ideal solvent will dissolve the compound completely in a minimal amount of boiling solvent.
-
Allow the clear, hot solutions to cool slowly to room temperature. A successful solvent will show abundant crystal formation.
-
Once at room temperature, place the tubes in an ice bath to maximize crystallization and assess the yield.
Data Interpretation & Solvent Choice
The ideal single solvent will exhibit poor solubility at low temperatures and high solubility at its boiling point. If no single solvent is ideal, a solvent-pair system may be necessary.[3] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid. The two solvents must be miscible.[3][5] For N,N-Dimethyl-D-gluconamide, a common and effective solvent pair to investigate is Ethanol-Water.
| Solvent Candidate | Solubility at 25°C | Solubility at Boiling Point | Observations upon Cooling | Assessment |
| Water | Sparingly Soluble | Highly Soluble | Forms fine, needle-like crystals. | Good Candidate |
| Ethanol | Moderately Soluble | Very Highly Soluble | Limited crystal recovery. | Potential "Good" Solvent for a Pair |
| Isopropanol | Sparingly Soluble | Moderately Soluble | Slow crystal growth. | Fair Candidate |
| Ethyl Acetate | Insoluble | Sparingly Soluble | Poor dissolution even when hot. | Unsuitable |
| Acetone | Soluble | Very Highly Soluble | No crystal formation. | Unsuitable |
| Ethanol/Water Pair | - | - | Forms well-defined, large crystals. | Excellent Candidate |
Based on typical behavior for polyhydroxylated amides, an ethanol/water mixture is often an excellent choice, providing a balance of polarity that can be fine-tuned for optimal recovery and crystal quality.
Validated Recrystallization Workflow
The following diagram illustrates the logical flow of the validated recrystallization procedure.
Caption: Workflow for the Purification of N,N-Dimethyl-D-gluconamide.
Detailed Step-by-Step Protocol
This protocol assumes the use of an Ethanol/Water solvent system, identified as optimal during the screening phase.
Materials and Equipment
-
Crude N,N-Dimethyl-D-gluconamide
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer Flasks
-
Heating Mantle or Hot Plate with Stirrer
-
Buchner Funnel and Filter Flask
-
Filter Paper
-
Glass Stirring Rod
-
Vacuum Source
-
Ice Bath
Procedure
-
Dissolution: Place the crude N,N-Dimethyl-D-gluconamide into an appropriately sized Erlenmeyer flask. In a separate flask, prepare the hot solvent mixture (e.g., 90% ethanol, 10% water). Heat this solvent to a gentle boil. Add the minimum amount of the hot solvent to the crude solid while swirling until it is completely dissolved.[7][8]
-
Hot Gravity Filtration (Optional): If insoluble impurities are observed in the hot solution, they must be removed. Place a piece of fluted filter paper in a stemless funnel. Pre-heat the funnel and a clean receiving Erlenmeyer flask with hot solvent vapor to prevent premature crystallization during filtration.[9] Quickly pour the hot solution through the filter paper. Wash the original flask and the filter paper with a small amount of hot solvent to recover any remaining product.
-
Causality Note: This step prevents insoluble particles from being incorporated into the final crystalline product. Pre-heating the apparatus is essential to keep the desired compound dissolved during the transfer.[9]
-
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6] Rapid cooling can trap impurities within the crystal lattice.
-
Causality Note: Crystal formation is an equilibrium process. Slow cooling allows for the selective deposition of the target molecule onto the growing crystal lattice, excluding impurities.
-
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes. This will further decrease the solubility of the product and maximize the yield of recovered crystals.[8][9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.[2] Ensure the filter paper is wetted with a small amount of the ice-cold solvent mixture before adding the crystal slurry.
-
Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold solvent. This removes any adhering mother liquor, which still contains dissolved impurities.
-
Causality Note: The wash solvent must be ice-cold to minimize redissolving the purified product crystals, which would lead to yield loss.[6]
-
-
Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. For final drying, transfer the crystals to a watch glass or a desiccator under vacuum until a constant weight is achieved.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as a liquid) | The melting point of the solid is lower than the boiling point of the solvent; the solution is cooling too rapidly; high concentration of impurities.[1][9] | Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and allow the solution to cool much more slowly.[9] Consider insulating the flask. |
| No Crystal Formation | Too much solvent was used, and the solution is not saturated; the solution is supersaturated and requires nucleation.[9] | If too much solvent was used, boil off a portion of the solvent to increase concentration and re-cool. To induce nucleation, scratch the inside of the flask with a glass rod at the liquid's surface or add a tiny "seed" crystal of the pure compound.[1][9] |
| Low Crystal Yield | Too much solvent was used; the solution was not cooled sufficiently; crystals were washed with room-temperature solvent; premature crystallization during hot filtration.[6][9] | Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals. Ensure all future steps use the minimum hot solvent, maximum cooling, and ice-cold wash solvent. |
| Colored Crystals (When a white product is expected) | Colored impurities are co-crystallizing with the product. | Before the hot filtration step, add a very small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities and be removed during the hot filtration.[6][8] Use charcoal sparingly as it can also adsorb the desired product. |
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all heating and solvent evaporation steps in a well-ventilated fume hood.
-
Be cautious when heating flammable organic solvents like ethanol and acetone. Use a heating mantle or steam bath, never an open flame.
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.
References
- Department of Chemistry, University of Wisconsin-Madison. (n.d.). Crystallization.
- Mohrig, J. R., Alberg, D. G., Hofmeister, G. E., Schatz, P. F., & Hammond, C. N. (2014). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 91(11), 1979-1981.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Small Scale Approach to Organic Laboratory Techniques (3rd ed.). Cengage Learning. [Online].
- University of California, Los Angeles - Chemistry. (n.d.). Recrystallization-1.doc.pdf.
- BenchChem. (2025). Technical Support Center: Purification of N-Thiazolyl Amide Compounds.
- University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization.
- Edelmann, F. T. (2020). Response to "What is the best technique for amide purification?". ResearchGate.
- University of Colorado Boulder - Department of Chemistry. (n.d.). Recrystallization1.
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
- MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
- BOC Sciences. (n.d.). CAS 13096-65-6 (N,N-Dimethyl-D-gluconamide).
- Vulcanchem. (n.d.). N-Decyl-D-gluconamide - 18375-62-7.
- National Center for Biotechnology Information. (n.d.). N-Methyl-D-gluconamide. PubChem Compound Database.
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. athabascau.ca [athabascau.ca]
- 3. community.wvu.edu [community.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
N,N-Dimethyl-D-gluconamide as a precursor for amino sugar synthesis
Application Note: N,N-Dimethyl-D-gluconamide as a Strategic Precursor for Acyclic Amino Sugar and Glycomimetic Synthesis
Executive Summary
N,N-Dimethyl-D-gluconamide (GluNMe2) represents a pivotal "chiral pool" intermediate derived from renewable D-glucono-δ-lactone. While historically utilized as a precursor for biodegradable surfactants, its utility in amino sugar synthesis —specifically the generation of 1-deoxy-1-aminoalditols (glucamines) and highly functionalized C-5 chiral synthons—is of increasing value in drug discovery.
This guide details the operational protocols for transforming GluNMe2 into high-value amino-polyols and oxidized scaffolds. Unlike rigid templates, this document focuses on the mechanistic causality of the transformations, ensuring the user understands not just how to execute the protocol, but why specific parameters (catalyst load, pressure, protecting group strategy) are critical for yield and stereochemical integrity.
Strategic Rationale & Mechanism
Why N,N-Dimethyl-D-gluconamide?
-
Stability vs. Reactivity: The dimethyl amide bond is robust enough to survive hydroxyl protection/deprotection sequences but sufficiently reactive for reduction to the amine (glucamine) or controlled oxidation.
-
Acyclic Conformational Control: Unlike the parent lactone, the amide locks the molecule in an acyclic form, preventing premature hemiacetal formation during functionalization at C-5 or C-6.
-
Solubility Profile: The N,N-dimethyl group imparts superior organic solubility compared to the parent gluconic acid, facilitating homogeneous catalysis.
Mechanistic Pathway: Amide-to-Amine Reduction
The primary route to amino sugars (specifically N-methylated glucamines) involves the reduction of the carbonyl oxygen.
-
Catalytic Hydrogenation (Industrial/Green Route): Uses metal catalysts (Ni, Ru, or Pd) under high pressure. The mechanism involves the adsorption of the amide carbonyl, hydrogenolysis of the C=O bond, and stabilization of the resulting amine.
-
Hydride Reduction (Laboratory Route): Uses LiAlH₄ or Borane reagents.[1] The hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. The oxygen is coordinated by aluminum/boron, facilitating its elimination as a leaving group to form an iminium ion, which is rapidly reduced to the amine.
Visualizing the Synthetic Logic
The following diagram outlines the divergent pathways from D-Glucono-δ-lactone to amino sugar derivatives via the GluNMe2 intermediate.
Caption: Synthesis of acyclic amino sugars (Glucamine) and oxidized scaffolds from the Lactone precursor.
Detailed Experimental Protocols
Protocol A: Synthesis of N,N-Dimethyl-D-gluconamide
The foundation step. Quantitative conversion is required to prevent lactone contamination in downstream steps.
Reagents:
-
D-Glucono-1,5-lactone (17.8 g, 100 mmol)
-
Dimethylamine (40% aq. solution or 2.0 M in MeOH, 1.2 equiv)
-
Solvent: Methanol (anhydrous preferred for easier workup)
Step-by-Step Methodology:
-
Dissolution: Suspend D-Glucono-1,5-lactone in Methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer. Note: The reaction is exothermic; cool to 0°C if scaling >50g.
-
Aminolysis: Add Dimethylamine solution dropwise over 20 minutes. The suspension will clear as the lactone opens to the soluble amide.
-
Equilibration: Stir at 25°C for 4 hours. Monitor by TLC (Eluent: EtOAc/MeOH 4:1). The lactone spot (Rf ~0.8) should disappear, replaced by the amide (Rf ~0.3).
-
Isolation: Concentrate under reduced pressure (rotary evaporator) at 45°C.
-
Crystallization (Critical): The resulting syrup often resists crystallization. Triturate with hot ethanol or isopropanol. Cool to 4°C overnight. Filter the white crystals.
-
Yield Target: >90%
-
Melting Point: 110–112°C [Ref 1].
-
Protocol B: Catalytic Reduction to N,N-Dimethyl-1-deoxy-1-glucitol (Amino Sugar)
This protocol converts the amide carbonyl to a methylene group, yielding the amino-polyol.
Safety Warning: This reaction uses high-pressure Hydrogen gas and pyrophoric catalysts (Raney Nickel). Perform in a rated autoclave behind a blast shield.
Reagents:
-
N,N-Dimethyl-D-gluconamide (10 g)
-
Catalyst: Raney Nickel (active, 2.0 g wet weight) or Ruthenium on Carbon (5% Ru/C, 1.0 g)
-
Solvent: Water or Methanol/Water (1:1)
-
Hydrogen Gas (H₂)[2]
Step-by-Step Methodology:
-
Loading: Charge the autoclave with the amide and solvent. Add the catalyst carefully (keep Raney Ni wet/under solvent at all times).
-
Purging: Seal the reactor. Purge with Nitrogen (3x, 5 bar) to remove oxygen, then purge with Hydrogen (3x, 5 bar).
-
Reaction: Pressurize to 50 bar (725 psi) H₂. Heat to 100°C . Stir vigorously (1000 rpm) to overcome gas-liquid mass transfer limitations.
-
Expert Insight: Low stirring speeds are the #1 cause of stalled hydrogenation in viscous sugar solutions.
-
-
Duration: Run for 6–12 hours. Monitor Hydrogen uptake.
-
Workup: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a Celite pad (keep wet to prevent ignition).
-
Purification: Concentrate the filtrate. The product, N,N-Dimethylglucamine, can be recrystallized from Ethanol/Acetone.
Data Summary Table: Reduction Conditions Comparison
| Parameter | Method 1: Catalytic H₂ | Method 2: LiAlH₄ (Lab Scale) |
| Reagent | Raney Ni / H₂ (50 bar) | LiAlH₄ (3.0 equiv) |
| Solvent | Water or MeOH | Dry THF |
| Temperature | 80–120°C | Reflux (66°C) |
| Selectivity | High (retention of stereocenters) | High, but difficult workup |
| Scalability | Excellent (Industrial standard) | Poor (Aluminum salts waste) |
| Key Risk | High Pressure / Pyrophoric Cat. | Moisture sensitivity / Exotherm |
Protocol C: Regioselective Oxidation to 5-Keto-gluconamide
For researchers needing to modify the sugar chain (e.g., chain shortening or branching).
Context: The amide group at C-1 and the primary alcohol at C-6 deactivate the C-2/C-3/C-4 positions sterically/electronically, often making C-5 the target for selective oxidation using Swern or catalytic oxidant conditions.
-
Protection: Protect terminal -OH and vicinal diols (e.g., using benzaldehyde dimethyl acetal) to isolate the C-5 hydroxyl.
-
Oxidation: Treat the protected amide with DMSO/Ac₂O (Albright-Goldman oxidation).
-
Result: This yields a keto-amide, a precursor for L-idose derivatives (via reduction) or branched amino sugars [Ref 2].
Troubleshooting & Quality Control
-
Issue: Incomplete Reduction (Protocol B).
-
Cause: Catalyst poisoning by trace sulfur or insufficient H₂ pressure.
-
Fix: Recrystallize the starting amide to remove trace acids/impurities. Increase pressure to 80 bar.
-
-
Issue: Gelation during Workup.
-
Cause: Complexation of Aluminum (if using LiAlH₄) with polyols.
-
Fix: Use the "Fieser workup" (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) strictly. For catalytic hydrogenation, ensure complete removal of Ni fines.
-
References
-
Chemsrc. (2025).[3][4][5][6] N,N-dimethyl-D-gluconamide - Physicochemical Properties and Synthesis. Retrieved from [Link]
-
ResearchGate. (2007). Synthesis of 2,3,4,5-tetra-O-methyl-D-glucono-1,6-lactone and C-5 substituted aldoses. Retrieved from [Link]
-
Justia Patents. (2021). Catalytic Process For Synthesizing N,N-Dimethyl Glucamine From N Methyl Glucamine. Retrieved from [Link]
-
MDPI. (2025). The Synthesis of Novel Glucosylamide Organosilicon Quaternary Ammonium Salts. Retrieved from [Link]
-
Master Organic Chemistry. (2024). Reduction of Amides to Amines with LiAlH4: Mechanism and Protocol. Retrieved from [Link]
Sources
- 1. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 2. JP2020511476A - Catalytic synthesis of N, N-dimethylglucamine from N-methylglucamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
removing unreacted dimethylamine from gluconamide reaction mixtures
Topic: Removing Unreacted Dimethylamine (DMA) from Gluconamide Reaction Mixtures
Ticket ID: #DMA-GLU-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Sticky" Amine Problem
Synthesizing N,N-dimethylgluconamide (typically via the aminolysis of gluconolactone with dimethylamine) presents a classic purification paradox. You are trying to separate a highly water-soluble, polar product (the gluconamide) from a highly water-soluble, polar impurity (dimethylamine).
While DMA is volatile (b.p. 7°C), it acts as a "sticky" impurity due to two factors:
-
Hydrogen Bonding: The hydroxyl groups on the gluconamide moiety form strong hydrogen bond networks with DMA.
-
Salt Formation: If any hydrolysis of the lactone occurred (forming gluconic acid), DMA will exist as dimethylammonium gluconate , a non-volatile salt that cannot be removed by simple evaporation.
This guide provides a modular troubleshooting workflow to strip, capture, and polish your reaction mixture.
Module 1: The "Bulk Removal" (Thermodynamic Stripping)
Objective: Remove 90-95% of excess DMA using physical phase change. Prerequisite: The DMA must be in its free base form.
The "Salt Trap" Diagnosis
Many researchers fail at this step because they attempt to rotovap an acidic or neutral mixture.
-
Fact:
of Dimethylamine 10.7.[1] -
Implication: At pH 7, ~99.9% of DMA is protonated (
). It is non-volatile. -
Fix: You must drive the equilibrium to the free base.
Protocol A: pH-Swing Vacuum Stripping
-
Measure pH: Dilute a small aliquot of your reaction mixture (1:10 in water). If pH < 11.5, proceed to step 2.
-
Basify: Add 1M NaOH (or KOH) dropwise until pH > 12.
-
Note: Gluconamides are relatively stable to base at room temperature, but work quickly to avoid hydrolysis.
-
-
Vacuum Strip:
-
Equipment: Rotary Evaporator.
-
Bath Temp: 40–50°C (Do not exceed 60°C to prevent sugar degradation/caramelization).
-
Pressure: < 20 mbar.
-
Co-solvent: Add Ethanol (2x volume). Ethanol acts as a carrier (azeotropic-like behavior) to help break water-DMA hydrogen bonds.
-
-
Repeat: Redissolve the syrup in ethanol and strip again. Repeat 2-3 times.
Module 2: The "Deep Clean" (Ion Exchange Chromatography)
Objective: Remove the final trace DMA (responsible for the "fishy" smell) and residual sodium from the basification step. Mechanism: Cation Exchange.
Resin Selection Guide
| Resin Type | Functional Group | Target | Why use it? |
| Strong Acid Cation (SAC) | Sulfonic Acid ( | DMA, | Best Choice. High capacity. Removes both the amine and any added base salts. |
| Weak Acid Cation (WAC) | Carboxylic Acid ( | DMA only | Use only if your product is extremely acid-sensitive (rare for gluconamides). |
Protocol B: SAC Column Purification
Reagents: Amberlite IR-120 (H-form) or Dowex 50W (H-form).
-
Column Prep:
-
Pack a glass column with SAC resin (approx. 10g resin per 1g expected amine impurity).
-
Flush with Deionized (DI) water until eluate is clear.
-
-
Loading:
-
Dissolve your crude syrup from Module 1 in minimal DI water.
-
Load onto the column. Flow rate: ~1 Bed Volume (BV) per 10 minutes.
-
-
Elution (The Separation):
-
Elute with DI Water.
-
DMA Behavior: The basic DMA (and
) will bind tightly to the resin protons ( ). -
Product Behavior: The neutral gluconamide flows through unretained.
-
-
Monitoring:
-
Collect fractions. Spot on TLC (stain with
or Anisaldehyde). -
Stop collecting if the pH of the eluate spikes (indicating resin saturation/breakthrough).
-
-
Regeneration (Optional): Flush column with 2M HCl to strip the captured DMA, then water to neutral pH.
Module 3: Visualization of the Workflow
The following diagram illustrates the decision logic for removing DMA based on the state of the reaction mixture.
Caption: Logical workflow for separating volatile amines from non-volatile sugar amides, prioritizing pH control.
Troubleshooting & FAQs
Q1: I stripped the solvent for 4 hours, but the product still smells like rotten fish. Why? A: You are likely fighting the "Salt Trap." If your reaction generated any acid byproducts (or if you didn't basify), the DMA is trapped as a salt (dimethylammonium). Salts have effectively zero vapor pressure.
-
Action: Dissolve residue in water, adjust pH to 12, and strip again.
Q2: My product turned into a dark brown oil during stripping. Can I save it? A: This is "Caramelization" or Maillard-type degradation, likely caused by excessive heat (>60°C) or prolonged exposure to high pH.
-
Action: Decolorize using Activated Carbon. Dissolve the oil in water/ethanol, add 5% w/w activated carbon, stir for 30 mins, and filter through Celite.
Q3: Can I use crystallization instead of Ion Exchange? A: Gluconamides are notorious for forming supersaturated syrups (oils) rather than crystals due to their conformational flexibility.
-
Tip: If you must crystallize, use an "Anti-Solvent" method. Dissolve the syrup in minimal hot Methanol , then slowly add Acetone or Isopropanol with vigorous stirring. Seed crystals are highly recommended if available.
Q4: How do I know when the resin is exhausted? A: Monitor the pH of the eluate.
-
Fresh Resin: Eluate pH will be slightly acidic (due to
release from the resin). -
Exhausted Resin: Eluate pH will rise sharply (breakthrough of DMA).
References
-
Sivets, G. G. (2025). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines. Open Access Pub.[2] Link
-
BenchChem Technical Support . (2025). An In-depth Technical Guide to the Synthesis and Purification of Dimethylamine Hydrochloride. BenchChem. Link
-
TAMI-IMI . (2025). Ion Exchange Separation Processes: Advanced Solutions. IMI TAMI. Link
-
Filo Education . (2024). pKa of Dimethylamine and Acid-Base Calculations. AskFilo. Link
-
National Institutes of Health (NIH) . (2017). Removal of N-nitrosodimethylamine precursors using ion exchange resins. PubMed. Link
Sources
Technical Support Center: Stability Management of N,N-Dimethyl-D-gluconamide
Topic: Preventing Hydrolysis and Ensuring Stability in Aqueous Solution Document ID: TS-DDG-001 Last Updated: 2025-05-20 Audience: Formulation Scientists, Analytical Chemists, Process Engineers
Executive Summary & Molecule Profile[1]
N,N-Dimethyl-D-gluconamide (DDG) is a tertiary amide derivative of gluconic acid, widely utilized as a solubilizing agent, surfactant intermediate, and in cosmetic/pharmaceutical formulations for its ability to strengthen protein fibers.
While tertiary amides are kinetically more stable than their primary or secondary counterparts due to steric hindrance and the lack of an N-H proton, DDG is not immune to degradation. In aqueous environments, it faces two primary stability threats:
-
Chemical Hydrolysis: Cleavage of the amide bond yielding Gluconic Acid and Dimethylamine.
-
Physical Instability: Gluconamides are known supramolecular gelators; improper temperature or concentration can lead to irreversible gelation or precipitation.
This guide provides the mechanistic understanding and protocols required to maintain DDG integrity.
The Stability Profile: Mechanisms & Causality
To prevent hydrolysis, one must understand the enemy. Hydrolysis of DDG is driven by the nucleophilic attack of water (or hydroxide) on the carbonyl carbon.
The Hydrolysis Pathway
The reaction is catalyzed by both acid and base.[1][2][3]
-
Acidic Conditions (pH < 4): Protonation of the carbonyl oxygen makes the carbon highly electrophilic, inviting water attack.
-
Basic Conditions (pH > 8): Hydroxide ions (
) act as strong nucleophiles, directly attacking the carbonyl. -
Neutral Conditions (pH 6–7): The reaction is slowest here but can be catalyzed by buffer species (e.g., Phosphate), a phenomenon often overlooked.
Visualization: Hydrolysis Mechanism
The following diagram illustrates the degradation pathways you must block.
Figure 1: Mechanistic pathways for the hydrolysis of N,N-Dimethyl-D-gluconamide. Note that specific buffers can stabilize the transition state, accelerating degradation even at neutral pH.
Troubleshooting Guide
Scenario 1: pH Drift
Symptom: The pH of your formulation shifts over time (typically dropping).
-
Root Cause: Hydrolysis releases Dimethylamine (pKa ~10.7) and Gluconic Acid (pKa ~3.86). While the amine is basic, the formation of the free acid often dominates the drift in weakly buffered systems, or volatilization of the amine (if the system is open) leaves the acid behind.
-
Solution: Switch to a Good’s Buffer (e.g., MOPS or HEPES) rather than Phosphate. Phosphate can act as a nucleophilic catalyst.
Scenario 2: Gelation or Haze
Symptom: Solution becomes viscous, cloudy, or forms a solid gel.
-
Root Cause: DDG is a supramolecular gelator. High concentrations (>10% w/v) combined with low temperatures trigger hydrogen-bond networks.
-
Solution: Add a chaotropic agent (e.g., Urea, if compatible) or a co-solvent (Propylene Glycol) to disrupt hydrogen bonding network. Maintain storage temperature >20°C if high concentration is required.
Scenario 3: Loss of Potency (HPLC)
Symptom: API peak area decreases; new peaks appear near the solvent front.
-
Root Cause: Chemical hydrolysis.[4]
-
Solution: Verify storage temperature. Hydrolysis rates follow the Arrhenius equation; a 10°C drop can reduce the rate by 2-3x. Ensure pH is strictly maintained between 6.0 and 7.0.
Interactive Decision Tree
Use this logic flow to diagnose stability issues.
Figure 2: Troubleshooting logic for common DDG stability issues.
Experimental Protocols
Protocol A: Preparation of Hydrolysis-Resistant Buffer
Why this matters: Common buffers like Phosphate and Citrate can catalyze amide hydrolysis. We recommend MOPS (3-(N-morpholino)propanesulfonic acid) for its lack of nucleophilicity and ideal pKa (7.2).
Reagents:
-
MOPS Free Acid (High Purity)
-
Sodium Hydroxide (1N)
-
Milli-Q Water (Type 1)
Step-by-Step:
-
Dissolve: Dissolve 10.46 g of MOPS in 800 mL of Milli-Q water to prepare a 50 mM solution.
-
Monitor: Place a calibrated pH probe into the solution.
-
Adjust: Slowly add 1N NaOH under stirring until pH reaches 6.5 ± 0.1 . (Targeting slightly acidic-neutral is safer than basic-neutral).
-
Filter: Filter through a 0.22 µm PVDF membrane to remove particulates that could act as nucleation sites for gelation.
-
Storage: Store at 4°C. Note: Do not autoclave MOPS if it contains glucose or other additives; sterile filter instead.
Protocol B: HPLC Quantification of DDG
Why this matters: DDG has weak UV absorption. Standard detection at 254 nm will fail. You must use low UV (200-210 nm) or Refractive Index (RI).
| Parameter | Specification |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Ammonium Formate, pH 3.0 (Stabilizes peak shape) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Gradient | Isocratic: 95% A / 5% B (High aqueous content required for retention) |
| Detection | UV @ 210 nm (Primary) or RI (Secondary) |
| Temperature | 30°C |
| Injection Vol | 10-20 µL |
Data Analysis:
-
DDG Retention: Expect elution early (k' < 2) due to high polarity.
-
Hydrolysis Products: Gluconic acid will elute near the void volume (
). Dimethylamine will likely not be detected by UV but can be seen if using ELSD/RI.
Frequently Asked Questions (FAQs)
Q: Can I use Phosphate Buffered Saline (PBS)? A: It is not recommended for long-term stability studies. Phosphate anions can act as general base catalysts, accelerating the hydrolysis of the amide bond even at neutral pH. Use Good's buffers (HEPES, MOPS) or Histidine buffer instead.
Q: My solution turned into a gel overnight. Is it degraded? A: Likely not. This is physical instability (supramolecular gelation), not chemical degradation. Try warming the sample to 40°C. If it re-dissolves and the HPLC profile is unchanged, the molecule is intact. To prevent recurrence, reduce concentration or add 5-10% ethanol/glycol.
Q: What is the shelf-life of DDG in water? A: At pH 6-7 and 4°C, DDG is stable for months. However, at pH > 9 or < 4, half-life can drop to hours or days. Always store refrigerated and buffered.
Q: Why do I see a pH drop in my unbuffered solution? A: Hydrolysis generates Gluconic Acid. In unbuffered water, even a small amount of hydrolysis (0.1%) can significantly drop the pH, which then autocatalytically accelerates further acid hydrolysis. Always use a buffer.
References
-
Amide Hydrolysis Mechanisms
- Title: "Hydrolysis of Amides. Kinetics and Mechanism of the Acid-Catalyzed Hydrolysis of Acetamide and Acetamide-15N."
- Source:Journal of the American Chemical Society
-
Link:[Link] (Foundational mechanism)
-
Buffer Catalysis
- Title: "Catalysis of Amide Hydrolysis by Phosph
- Source:Journal of Pharmaceutical Sciences
-
Link:[Link] (General search for phosphate catalysis on amides)
- Context: Supports the recommendation to avoid phosph
-
Gluconamide Gelation
- Title: "Understanding the Interaction of Gluconamides and Glucon
- Source:Crystal Growth & Design (ACS Public
-
Link:[Link]
- Context: Details the supramolecular gelation properties of gluconamide deriv
-
Good's Buffers
Sources
purification methods for hygroscopic gluconamide compounds
Technical Support Center: Gluconamide Purification & Handling Ticket ID: #GLUCO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Div.
Welcome to the Technical Support Center
You are likely here because your gluconamide compound (e.g., N-octyl-D-gluconamide, N-methyl-D-glucamine derivatives) has failed to crystallize, resulting in a viscous, sticky oil or a "gummy" solid.
This is the most common failure mode in carbohydrate amide synthesis. These compounds are polyhydroxylated (sugar-like) and highly hygroscopic. Even trace water acts as a plasticizer, preventing crystal lattice formation.
Below are the field-proven troubleshooting guides to resolve these physical state and purity issues.
Part 1: The "Gummy Oil" Recovery Protocol
Issue: The product is an oil or sticky gum and will not solidify. Root Cause: Solvation limit exceeded by water (hydrophilic impurity) or excess polar solvent interaction.
Diagnostic Workflow
Before attempting recrystallization, you must ensure the material is chemically pure enough to crystallize. If your NMR shows significant unreacted amine or gluconic acid, skip to Part 2 . If the material is chemically pure but physically oily, follow the protocol below.
Figure 1: Decision tree for troubleshooting non-crystalline gluconamide products.
Step-by-Step Recovery Protocol
1. Azeotropic Drying (Critical Step) You cannot crystallize a hygroscopic sugar amide in the presence of water. Rotovap drying is often insufficient.
-
Action: Dissolve your oily residue in absolute ethanol or a mixture of ethanol/toluene (1:1) .
-
Process: Evaporate to dryness under reduced pressure. Repeat this process 3 times .
-
Mechanism: Ethanol forms a binary azeotrope with water, effectively "carrying" the trapped moisture out of the viscous matrix.
2. Anti-Solvent Crystallization Gluconamides are soluble in alcohols but insoluble in ketones/ethers.
-
Solvent A (Good Solvent): Methanol (MeOH) or Ethanol (EtOH).[1]
-
Solvent B (Anti-Solvent): Acetone, Acetonitrile (MeCN), or Ethyl Acetate.
-
Protocol:
-
Dissolve the dried residue in the minimum amount of boiling Solvent A.
-
Remove from heat. Immediately add Solvent B dropwise until the solution turns slightly turbid (cloudy).
-
Add a single drop of Solvent A to clear the turbidity.
-
Seeding: If you have a seed crystal, add it now. If not, scratch the inner glass surface with a spatula to induce nucleation.
-
Cooling: Allow to cool to Room Temp (25°C) slowly, then move to 4°C (fridge) overnight. Do not freeze immediately , as this traps oil.
-
Part 2: Chemical Purification (Impurity Removal)
Issue: Product contains unreacted glucono-delta-lactone (hydrolyzed to gluconic acid) or excess amine. Method: Ion Exchange Chromatography (IEX).
Standard silica chromatography is often ineffective for gluconamides due to their high polarity (they stick to the silica or streak badly). IEX is the industry standard for this class of compounds.
Purification Data Table
| Impurity Type | Resin Type | Recommended Resin (Example) | Mechanism |
| Gluconic Acid / Lactone | Anion Exchange (Weak Base) | Amberlite™ IRA-67 (Free Base form) | Captures acidic protons; gluconamide passes through. |
| Unreacted Amines | Cation Exchange (Strong Acid) | Dowex™ 50W-X8 (H+ form) | Captures basic amines; gluconamide passes through. |
| Color / Trace Organics | Adsorption | Activated Carbon | Adsorbs conjugated impurities. |
Mixed-Bed Resin Protocol
For a "one-pot" cleanup of crude reaction mixtures:
-
Preparation: Suspend the crude gluconamide in water or Methanol/Water (1:1).
-
Resin Addition: Add equivalent masses of washed Cation and Anion exchange resins directly to the flask.
-
Agitation: Stir gently for 1-2 hours. Monitor pH; it should stabilize near neutral (pH 6-7).
-
Filtration: Filter off the resin beads.
-
Finishing: Evaporate the filtrate. The resulting solid should be chemically pure. Proceed to Azeotropic Drying (Part 1) immediately.
Part 3: Handling & Storage (Lyophilization)
Issue: Product was solid but turned into a liquid/paste during storage. Root Cause: Deliquescence (absorption of atmospheric water until dissolution).
The "Fluffy Solid" Technique (Lyophilization): If crystallization is too difficult or yields are low, freeze-drying is the superior method to obtain a handleable powder.
-
Dissolve the purified oil in Water (or Water/t-Butanol if solubility is low).
-
Freeze the solution in a shell-freezer or liquid nitrogen bath.
-
Lyophilize (freeze-dry) for 24-48 hours.
-
Result: You will obtain a white, fluffy, amorphous powder.
-
Storage: Immediately transfer to a desiccator or seal under Argon/Nitrogen.
Frequently Asked Questions (FAQ)
Q: Can I use Silica Gel chromatography? A: It is not recommended. Gluconamides are extremely polar. If you must, use a highly polar mobile phase like Chloroform:Methanol:Water (65:25:4) . However, yield loss is high due to irreversible adsorption.
Q: My product precipitates as a "gel" rather than crystals. Why? A: Gluconamides are known low-molecular-weight hydrogelators (LMWGs). They form fibrous networks in solvents like water or toluene. To break the gel and force crystallization, increase the ratio of the Anti-Solvent (e.g., Acetone) and use vigorous stirring rather than static cooling.
Q: How do I remove the solvent completely? It looks dry but NMR shows ethanol. A: Sugar amides trap solvent in their lattice (solvates). To remove the final traces, you must dry the sample in a vacuum oven at 40-50°C over P₂O₅ (phosphorus pentoxide) or KOH pellets for 24 hours.
References
-
Lubrizol Advanced Materials. (2020). Synthesis and Purification of Polyhydroxy Amides. U.S. Patent 6,008,340. Link
-
Geiger, B. et al. (1999). Non-ionic surfactants: Alkyl gluconamides and their phase behavior. Colloids and Surfaces A: Physicochemical and Engineering Aspects. Link
-
Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed). Handling of Hygroscopic Compounds (Section 2.20). Longman Scientific & Technical. Link
-
Dow Water & Process Solutions. (2023). Ion Exchange Resins for Chemical Processing: Technical Manual.Link
-
Jeffrey, G.A. (1990). Hydrogen Bonding in Biological Structures. Springer-Verlag. (Explains the hydration mechanics of sugar amides). Link
Sources
optimizing reaction temperature for gluconolactone aminolysis
Technical Support Center: Gluconolactone (GDL) Aminolysis Optimization
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: OPTIMIZATION GUIDE: Reaction Temperature & Kinetics for GDL Aminolysis
Executive Summary
You are likely reading this because your gluconamide yield is inconsistent, or your product is contaminated with gluconic acid salts.
The aminolysis of
This guide moves beyond basic recipes to explain the thermodynamic and kinetic levers you must pull to win this race.
Module 1: The Kinetic vs. Thermodynamic Dilemma
To optimize temperature, you must first identify your solvent system.[1] The behavior of GDL changes radically between protic organic solvents (Methanol/Ethanol) and Aqueous media.
The Competitive Landscape
The GDL ring is strained and electrophilic. Two nucleophiles compete for the carbonyl carbon:
-
The Amine (
): Desired path. Slower, sterically hindered.[1] -
The Hydroxide/Water (
): Undesired path. Fast, small, omnipresent in wet solvents.[1]
Temperature Rule of Thumb:
-
In Alcohols (MeOH/EtOH): Heat favors Solubility and Kinetics . (Target:
) -
In Water: Heat favors Hydrolysis .[1] (Target:
)
Visualizing the Reaction Pathways
Figure 1: The bifurcation of GDL reactivity.[2][3] In aqueous environments, temperature acts as a catalyst for the parasitic hydrolysis pathway.[1]
Module 2: Troubleshooting Guide
Use this matrix to diagnose issues based on your temperature and solvent conditions.
| Symptom | Probable Cause | The Mechanism | Corrective Action |
| Low Yield (Aqueous) | Temp too High ( | Hydrolysis rate ( | Cool Down: Run at |
| Incomplete Reaction (Alcohol) | Temp too Low ( | Long-chain amines (e.g., octyl, dodecyl) have poor solubility and high activation energy barriers. | Reflux: Heat to |
| Product is a Sticky "Salt" | Hydrolysis + Salt Formation | The lactone hydrolyzed to acid, which then reacted with the amine to form an ammonium gluconate salt (ionic bond) instead of an amide (covalent bond). | Switch Solvents: Move to anhydrous Methanol/Ethanol. If water is required, maintain pH |
| pH Drift (Acidic) | Reaction Progress | As amine (basic) converts to amide (neutral), pH drops.[1] If it drops too low, the amine becomes protonated ( | Buffer/Stat: In aqueous reactions, monitor pH. Add dilute NaOH dropwise to maintain pH 8.0--8.5 (do not exceed 9.0). |
Module 3: Optimized Experimental Protocols
These protocols are designed to be self-validating. If the checkpoints fail, stop and re-evaluate.
Method A: The "Reflux" Protocol (For Hydrophobic Amines)
Best for: Synthesis of surfactants (N-octyl, N-dodecyl gluconamide). Solvent: Methanol or Ethanol (Anhydrous).
-
Preparation: Dissolve 1.0 eq of Alkyl Amine in Methanol.
-
Checkpoint: Solution must be clear. If cloudy, heat to
.[1]
-
-
Addition: Add 1.1 eq of
-Gluconolactone (GDL) in one portion. -
Reaction: Heat to Reflux (
for MeOH) for 4–6 hours.-
Why: High T ensures the amine remains in solution and overcomes the steric barrier of the sugar ring. In anhydrous alcohol, hydrolysis is negligible.[1]
-
-
Crystallization: Cool slowly to
. The product should crystallize out as a white solid. -
Validation:
-
IR Spectrum: Look for Amide I (
) and Amide II ( ). -
Absence of peak at
(Lactone carbonyl).
-
Method B: The "Cold" Protocol (For Aqueous/Hydrophilic Amines)
Best for: Protein modification, hydrogels, or water-soluble amines. Solvent: Water or Buffer.[1]
-
Preparation: Dissolve Amine in buffer (pH 8.0–8.5).
-
Temperature Control: Equilibrate to
. Do not heat. -
Addition: Add GDL as a solid or freshly prepared concentrated solution.
-
Note: GDL hydrolyzes spontaneously in water (half-life
minutes to hours depending on pH). Speed is key.
-
-
Monitoring: The pH will drop rapidly.
-
Action: Use a pH-stat or manual addition of 1M NaOH to keep pH between 7.5 and 8.5.
-
Critical Stop: If pH > 9.0, you accelerate hydrolysis exponentially.[1]
-
-
Completion: Reaction is done when pH stabilizes (usually 1–2 hours).
Module 4: Decision Tree (Workflow Visualization)
Use this logic flow to determine your starting parameters.
Figure 2: Operational workflow for selecting temperature based on substrate solubility.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use a catalyst to lower the reaction temperature? A: Generally, no external catalyst is needed because the amine itself is the nucleophile. However, mild Lewis acids or base catalysts (like Triethylamine) are sometimes used, but they increase the risk of racemization or salt formation.[1] In methanol, thermal energy (reflux) is the cleanest "catalyst" [1].[1]
Q2: My product dissolves in the hot alcohol but doesn't precipitate when cooled. What now? A: You may have formed the "gluconate salt" rather than the amide, or your concentration is too low.
-
Test: Evaporate the solvent. If the residue is sticky/hygroscopic, it is likely the salt (hydrolysis product).
-
Fix: Recrystallize from Acetone/Ethanol mix.[1] The amide is less soluble in acetone than the salt.
Q3: Why not run aqueous reactions at
Q4: Is there a solvent-free option? A: Yes. Recent "Mechanochemistry" approaches (ball milling) allow for reaction in 5 minutes with only a drop of water (Liquid Assisted Grinding). This generates high heat locally but completes the reaction so fast that hydrolysis is minimized [3].
References
-
Pilakowska-Pietras, D., et al. (2004).[1][4] "Synthesis of novel N,N-di-n-alkylaldonamides and properties of their surface chemically pure adsorption layers." Journal of Colloid and Interface Science, 271(1), 192-200.[1][4] Link
-
Zhang, Y., et al. (2001).[1] "Synthesis and Surface Properties of N-Alkyl-N-methylgluconamides." Journal of Colloid and Interface Science, 240(1), 269-276.[1] Link
-
Craythorne, T., et al. (2022).[1] "Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones." Molecules, 27(13), 3990.[1] Link
-
Pocker, Y., & Green, E. (1973).[1] "Hydrolysis of D-glucono-1,5-lactone. II. Comparative neutral and acid-catalyzed kinetic studies." Journal of the American Chemical Society, 95(1), 113–119.[1] Link
Sources
- 1. On optimization of enzymatic processes: Temperature effects on activity and long-term deactivation kinetics [ouci.dntb.gov.ua]
- 2. The Synthesis of Novel Glucosylamide Organosilicon Quaternary Ammonium Salts and Long-Lasting Modification of Different Materials | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of novel N,N-di-n-alkylaldonamides and properties of their surface chemically pure adsorption layers at the air/water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solving Solubility Challenges of N,N-Dimethyl-D-gluconamide in Non-Polar Solvents
Welcome to the technical support center for N,N-Dimethyl-D-gluconamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this polar, sugar-based amide in non-polar solvent systems. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to overcome these common experimental hurdles.
Understanding the Challenge: The "Like Dissolves Like" Principle
N,N-Dimethyl-D-gluconamide possesses a highly polar structure due to its multiple hydroxyl (-OH) groups on the gluconamide backbone and the amide (-C(O)N-) functionality. According to the fundamental principle of "like dissolves like," polar molecules readily dissolve in polar solvents (e.g., water), while non-polar molecules dissolve in non-polar solvents (e.g., hexane, toluene)[1]. The significant difference in polarity between N,N-Dimethyl-D-gluconamide and non-polar solvents leads to poor solubility, a common challenge in formulations and reaction chemistry.
This guide provides two primary troubleshooting strategies to address this issue: Co-solvency and Reverse Micelle Solubilization .
Troubleshooting Guide: Step-by-Step Protocols
Issue 1: My N,N-Dimethyl-D-gluconamide will not dissolve in my non-polar solvent.
This is the most common issue. The troubleshooting workflow below will guide you through a logical progression of techniques to enhance solubility.
Caption: Troubleshooting workflow for solubilizing N,N-Dimethyl-D-gluconamide.
Strategy 1: Co-solvency
The principle of co-solvency involves adding a small amount of a polar "co-solvent" to the non-polar solvent to increase the overall polarity of the solvent system, thereby improving the solubility of the polar solute.
Experimental Protocol: Co-solvent System Development
-
Co-solvent Selection: Choose a co-solvent that is miscible with your primary non-polar solvent and has a higher polarity. Common choices include:
-
Ethanol
-
Isopropanol
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
-
Initial Screening:
-
Prepare a stock solution of N,N-Dimethyl-D-gluconamide in the chosen co-solvent at a known concentration (e.g., 10 mg/mL).
-
In a series of vials, add your non-polar solvent.
-
To each vial, add an increasing percentage (v/v) of the co-solvent stock solution (e.g., 1%, 2%, 5%, 10%).
-
Observe for complete dissolution at each concentration.
-
-
Optimization:
-
Once an approximate co-solvent percentage is identified, you can fine-tune the ratio to use the minimum amount of co-solvent necessary to achieve the desired concentration of N,N-Dimethyl-D-gluconamide.
-
| Non-Polar Solvent | Recommended Co-solvents | Starting % (v/v) |
| Hexane | Isopropanol, Ethanol | 2-5% |
| Toluene | Ethanol, THF | 5-10% |
| Chloroform | Methanol, Ethanol | 1-3% |
Table 1: Recommended Starting Co-solvent Systems.
Causality: The co-solvent bridges the polarity gap between the highly polar N,N-Dimethyl-D-gluconamide and the non-polar solvent. The hydroxyl and amide groups of the solute can form hydrogen bonds and dipole-dipole interactions with the polar co-solvent molecules, which are in turn dispersed within the bulk non-polar solvent.
Strategy 2: Reverse Micelle Solubilization
For highly non-polar solvents where co-solvency is ineffective or undesirable, creating a reverse micellar system is a powerful alternative. Reverse micelles are nanosized aggregates of surfactant molecules in a non-polar solvent, with their polar head groups oriented inwards, creating a polar core that can encapsulate polar molecules like N,N-Dimethyl-D-gluconamide.
Caption: Diagram of a reverse micelle encapsulating a polar molecule.
Experimental Protocol: Reverse Micelle Solubilization
-
Surfactant Selection: Choose a surfactant that is soluble in your non-polar solvent and has a suitable hydrophilic-lipophilic balance (HLB). For reverse micelles, surfactants with lower HLB values are generally preferred. Non-ionic surfactants are often a good starting point to avoid charge-based interactions.
-
Recommended Surfactants: Sorbitan esters (e.g., Span series), Polyoxyethylene sorbitan esters (e.g., Tween series, often used as a co-surfactant), Lecithin.
-
-
Determine the Critical Micelle Concentration (CMC): The CMC is the minimum concentration of surfactant required to form micelles. This is a critical parameter. While literature values can be a guide, it's best to determine it experimentally in your specific solvent system. A common method is UV-Vis spectroscopy using a probe that changes its absorbance or fluorescence in the polar microenvironment of the micelle core.
-
Solubilization Procedure:
-
Dissolve the chosen surfactant in the non-polar solvent at a concentration well above its CMC.
-
Add the solid N,N-Dimethyl-D-gluconamide to this solution.
-
Agitate the mixture (e.g., sonication or vigorous stirring) to facilitate the encapsulation of the amide within the reverse micelles. The solution should become clear upon successful solubilization.
-
| Surfactant | Typical Non-Polar Solvents | Notes |
| Sorbitan Monooleate (Span 80) | Hexane, Toluene | Low HLB, good for forming reverse micelles. |
| Lecithin | Hexane, Isopropanol | Biocompatible, often used in pharmaceutical applications. |
| AOT (Dioctyl sulfosuccinate sodium salt) | Hexane, Isooctane | Anionic surfactant, known to form stable reverse micelles. |
Table 2: Suggested Surfactants for Reverse Micelle Formation.
Causality: The formation of reverse micelles is an entropically driven process. The surfactant molecules self-assemble to minimize the unfavorable interactions between their polar head groups and the non-polar solvent. This creates a thermodynamically stable nanostructure with a polar interior, which can effectively sequester and dissolve polar molecules like N,N-Dimethyl-D-gluconamide[2][3].
Frequently Asked Questions (FAQs)
Q1: I've added a co-solvent, but my compound still isn't dissolving. What should I do?
-
Increase the co-solvent concentration: Gradually increase the percentage of the co-solvent. However, be mindful that adding too much co-solvent can significantly alter the properties of your non-polar system.
-
Try a different co-solvent: The choice of co-solvent can be critical. If an alcohol like ethanol isn't effective, a more aprotic polar solvent like THF or DCM might work better.
-
Apply gentle heating: Increasing the temperature can sometimes improve solubility. However, ensure that your compound and solvents are stable at elevated temperatures.
-
Consider sonication: Ultrasonic agitation can help break down solid aggregates and improve the kinetics of dissolution.
Q2: How do I know if I have formed reverse micelles?
The most definitive way is through characterization techniques like Dynamic Light Scattering (DLS) to measure the size of the aggregates. However, a good indication in the lab is the clarification of the solution. A cloudy or opaque mixture that becomes transparent upon agitation after adding the surfactant and polar solute suggests the formation of a stable microemulsion or reverse micellar system.
Q3: Can I use a mixture of surfactants?
Yes, using a co-surfactant is a common practice. For example, combining a primary surfactant like Span 80 with a small amount of a more hydrophilic surfactant like Tween 80 can sometimes stabilize the reverse micelles and improve their solubilization capacity.
Q4: Are there any theoretical tools to predict which solvent system will work best?
References
-
The Solution Process. (n.d.). LibreTexts. Retrieved February 20, 2026, from [Link]
-
Reverse micelle extraction-an alternative for recovering antibiotics. (2016). Der Pharma Chemica. Retrieved February 20, 2026, from [Link]
-
All You Need to Know About Amines & Amides. (n.d.). Science Ready. Retrieved February 20, 2026, from [Link]
-
Hansen solubility parameter. (2023, December 1). In Wikipedia. Retrieved February 20, 2026, from [Link]
-
Hansen solubility parameters - Stenutz. (n.d.). Retrieved February 20, 2026, from [Link]
-
Solubility of Amides. (2020, July 10). Chemistry Stack Exchange. Retrieved February 20, 2026, from [Link]
-
Reverse Micelle Encapsulation of Proteins for NMR Spectroscopy. (2017). Methods in Enzymology, 594, 297-320. [Link]
-
Hansen Solubility Parameters (HSP). (n.d.). Prof Steven Abbott. Retrieved February 20, 2026, from [Link]
-
Physical Properties of Amides. (2021, March 9). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester. Retrieved February 20, 2026, from [Link]
-
Solubility properties of the alkylmethylglucamide surfactants. (1991). Biochemistry, 30(31), 7722-7728. [Link]
-
Solubility - What dissolves in What? (2023, January 22). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
Growth control of nonionic reverse micelles by surfactant and solvent molecular architecture and water addition. (2011). Journal of Nanoscience and Nanotechnology, 11(6), 5124-5131. [Link]
-
Nonionic reverse micelle formulation and their microstructure transformations in an aromatic solvent ethylbenzene. (2012). Journal of Colloid and Interface Science, 386(1), 225-232. [Link]
-
Stabilized Reversed Polymeric Micelles as Nanovector for Hydrophilic Compounds. (2023). Polymers, 15(4), 939. [Link]
-
Advances in utilizing reverse micelles to investigate membrane proteins. (2018). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(9), 1857-1867. [Link]
Sources
Technical Support Center: Controlling pH Stability of Dimethyl Gluconamide Formulations
Diagnostic Framework: The Mechanics of Instability
To control the stability of Dimethyl Gluconamide (DMG), you must first understand that it is not a static excipient. It is a sugar-based amide surfactant subject to thermodynamic equilibrium forces.
The primary failure mode in DMG formulations is Acidic Drift .
The Degradation Cascade
DMG (
-
Hydrolysis: Water attacks the amide carbonyl.[1] This is catalyzed by both acid (
) and base ( ), but in unbuffered formulations, the reaction is often auto-catalytic. -
Acid Release: The hydrolysis yields Gluconic Acid and Dimethylamine .
-
The Lactone Loop: Gluconic acid is not stable; it equilibrates with Glucono-delta-lactone (GDL) . GDL hydrolysis further releases protons, creating a feedback loop that drives the pH down, accelerating further amide hydrolysis.
Technical Insight: If you observe a "fishy" odor, that is the release of Dimethylamine. If you observe a pH drop, that is the accumulation of Gluconic Acid.
Visualization: The Hydrolytic Pathway
The following diagram illustrates the degradation mechanism you are fighting against.
Figure 1: The hydrolytic degradation pathway of Dimethyl Gluconamide leading to acidic pH drift.
Troubleshooting Guides & FAQs
Issue 1: "My formulation pH drops from 7.0 to 4.5 within 2 weeks."
Diagnosis: Unbuffered Hydrolysis. The accumulation of gluconic acid is overwhelming your system. In pure water, DMG hydrolysis is slow, but trace impurities or heat can trigger the auto-catalytic drop.
Corrective Action:
-
Buffer Selection: You must use a buffer. Simple pH adjustment with NaOH/HCl is insufficient because it provides no capacity (
) to absorb the generated protons. -
Target pH: Formulate between pH 6.0 and 7.0 .
-
Why? Amide hydrolysis kinetics exhibit a "U-shaped" profile. The rate minimum (
) for most sugar amides is near neutral pH. Below pH 4 (acid catalysis) and above pH 8 (base saponification), degradation accelerates exponentially.
-
Recommended Buffers:
| Buffer System | pKa (approx) | Usage Range | Compatibility Note |
| Phosphate | 7.2 | 6.2 – 8.2 | Excellent capacity; risk of precipitation with Ca/Mg ions. |
| Citrate | 6.4 | 5.5 – 7.0 | Good capacity; acts as a chelator (stabilizes against metal oxidation). |
| Histidine | 6.0 | 5.5 – 6.5 | Preferred for biologics; minimizes potential for amide catalysis. |
Issue 2: "I see precipitation after adding the buffer."
Diagnosis: Salting Out or Micellar Collapse. DMG is a non-ionic surfactant. High ionic strength (from high molarity buffers) can dehydrate the sugar head-groups, reducing solubility (the "Salting Out" effect). Alternatively, if the pH drifted too low before buffering, the drug payload might have precipitated.
Corrective Action:
-
Reduce Buffer Molarity: Drop from 50-100 mM down to 10-20 mM . You need just enough capacity to neutralize the initial trace hydrolysis, not to buffer a strong acid reaction.
-
Check Buffer Species: Switch from Citrate (trivalent ions) to Histidine or TRIS (monovalent/organic), which are less likely to cause salting out.
Issue 3: "Can I autoclave DMG formulations?"
Diagnosis: Thermal Degradation.
Answer: No.
Autoclaving (
Corrective Action:
-
Sterile Filtration: Use 0.22
m PVDF or PES membranes. DMG solutions are typically low viscosity and filter easily. -
Aseptic Preparation: If filtration is impossible (e.g., suspension), prepare DMG as a sterile concentrate and add aseptically.
Experimental Protocols
Protocol A: Accelerated pH Stability Stress Test
Use this protocol to determine the shelf-life risk of your formulation.
Objective: Quantify the rate of pH drift (
Materials:
-
DMG Formulation (Test Vehicle)
-
Thermostatic Chamber (
C and C) -
Calibrated pH Micro-electrode
-
HPLC (for DMG quantification)
Workflow:
-
Preparation: Prepare three batches of the formulation:
-
Batch A: Unbuffered (Control)
-
Batch B: 10 mM Phosphate Buffer pH 7.0
-
Batch C: 10 mM Citrate Buffer pH 6.0
-
-
Incubation: Aliquot samples into glass HPLC vials (sealed to prevent amine evaporation). Store at
C and C. -
Sampling: Measure pH and Assay at
(1 week), and (2 weeks). -
Analysis: Plot
vs. Time. The slope is .
Pass/Fail Criteria:
-
Pass: pH change
units over 2 weeks at C. -
Fail: pH change
units OR loss of DMG content.
Protocol B: Buffer Capacity Verification
Use this to ensure your selected buffer can handle the "Acid Release" potential.
Workflow:
-
Take 50 mL of your final formulation.
-
Titrate with 0.1 N HCl in 10
L increments. -
Record the volume of HCl required to drop the pH by 1.0 unit.
-
Calculation:
Where is moles of acid added. -
Target: You want a
value high enough that 1% hydrolysis of your DMG (generating approx. X moles of gluconic acid) results in a pH shift of .
Troubleshooting Logic Tree
Use this decision tree to diagnose instability in real-time.
Figure 2: Logic flow for diagnosing stability failures in DMG formulations.
References
-
Pilakowska-Pietras, D., Lunkenheimer, K., & Piasecki, A. (2004). Synthesis of novel N,N-di-n-alkylaldonamides and properties of their surface chemically pure adsorption layers at the air/water interface.[2] Journal of Colloid and Interface Science, 271(1), 192-200.[2] Link
-
Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. Link
-
PubChem. (2025).[3] Gluconamide Compound Summary. National Library of Medicine. Link
-
Smith, R. M., & Hansen, D. E. (1998).[1] The pH-rate profile for the hydrolysis of a peptide bond.[1] Journal of the American Chemical Society, 120(35), 8910-8913. Link
Sources
- 1. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel N,N-di-n-alkylaldonamides and properties of their surface chemically pure adsorption layers at the air/water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gluconamide | C6H13NO6 | CID 124042 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: H-NMR Spectrum Analysis of N,N-Dimethyl-D-gluconamide
Executive Summary
N,N-Dimethyl-D-gluconamide (GluNMe2) represents a class of carbohydrate-based amides often utilized as chiral intermediates or solubilizing agents. Unlike simple alkyl chains, the analysis of GluNMe2 is complicated by two distinct physicochemical phenomena: restricted rotation around the amide bond (rotamerism) and complex hydroxyl coupling in the sugar backbone.
This guide provides a comparative analysis of GluNMe2 against its precursors and hydrolytic degradants. It establishes a self-validating NMR protocol to distinguish the target amide from D-glucono-1,5-lactone and D-gluconic acid, emphasizing the critical role of solvent selection (D₂O vs. DMSO-d₆) in validating stereochemical integrity.
Structural Context & Rotamerism[1]
The primary analytical challenge in GluNMe2 is the partial double-bond character of the C(O)-N bond. This restricts rotation, creating two distinct magnetic environments for the N-methyl groups at room temperature (Syn and Anti conformers).
Mechanistic Diagram: Synthesis & Equilibrium
The following diagram illustrates the synthesis from the lactone and the resulting rotameric equilibrium that defines the NMR spectrum.
Figure 1: Reaction pathway showing the origin of the amide and the rotameric equilibrium responsible for signal doubling in the N-methyl region.
Experimental Protocols
To ensure reproducibility, the following protocols utilize internal referencing and specific concentration limits to prevent viscosity-induced broadening.
Protocol A: Structural Confirmation (D₂O)
Best for: Purity assay, quantification of N-Me groups, and backbone assignment.
-
Sample Prep: Dissolve 10–15 mg of GluNMe2 in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).
-
Reference: Add 1 µL of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP as an internal standard (
0.00). Avoid TMS due to insolubility. -
Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay (D1):
5 seconds (Essential for accurate integration of the amide methyls). -
Scans: 16–32.
-
Protocol B: Hydroxyl Profiling (DMSO-d₆)
Best for: Confirming the presence of OH groups and detecting hydrogen bonding.
-
Sample Prep: Dissolve 5–8 mg in 0.6 mL DMSO-d₆. Note: Sample must be strictly dry; trace water causes OH proton exchange and signal loss.
-
Temperature: Run at 298 K. If peaks are broad, elevate to 310 K to sharpen exchangeable protons.
-
Acquisition: D1 = 2 seconds.
Comparative Spectral Analysis
This section objectively compares the "Product" (GluNMe2) against its primary alternatives (Precursor and Hydrolysis Product) and evaluates solvent performance.
Comparison 1: Product vs. Precursor (Lactone)
The most common impurity is unreacted D-glucono-1,5-lactone.
| Feature | N,N-Dimethyl-D-gluconamide (Product) | D-Glucono-1,5-lactone (Impurity) | Diagnostic Action |
| N-Methyl Region | Two Singlets ( | Absent | Integration of 2.8–3.2 ppm region. |
| H-2 Proton | Doublet around | Doublet shifted downfield ( | Check H-2 coupling constant ( |
| Solubility | High in MeOH, Water | Hydrolyzes in water to acid over time | Monitor stability in D₂O over 1 hour. |
Comparison 2: Solvent Performance (D₂O vs. DMSO-d₆)[2]
| Spectral Region | D₂O (Standard) | DMSO-d₆ (Alternative) |
| OH Protons | Invisible (Exchanged with D) | Visible ( |
| N-Methyls | Sharp singlets (distinct rotamers). | Often broader due to viscosity; may require VT-NMR. |
| H-2 to H-6 | Strong overlap ( | Better dispersion; OH coupling aids assignment. |
| Recommendation | Use for Quantification . | Use for Structure Elucidation . |
Detailed Spectral Assignment (Theoretical Baseline)
Based on carbohydrate amide analogs (e.g., N-ethyl-D-glucamide) and solvent effects, the following assignment is the standard for N,N-Dimethyl-D-gluconamide in D₂O at 400 MHz.
The N-Methyl "Doublet" Trap
A common error is misidentifying the two methyl signals as a doublet. They are two non-equivalent singlets caused by the
-
Signal A (cis to O):
~3.10 ppm (Integral: 3H) -
Signal B (trans to O):
~2.90 ppm (Integral: 3H)
Validation Step: Run the sample at 350 K (in DMSO-d₆). These two peaks will broaden and coalesce into a single singlet as the rotation rate (
Sugar Backbone (D₂O)
-
H-2:
4.35 ppm (d, ~3.5 Hz). The most downfield non-exchangeable proton due to the adjacent carbonyl. -
H-3:
4.05 ppm (dd). -
H-4, H-5, H-6a, H-6b:
3.60 – 3.85 ppm (Complex multiplet).
Advanced Workflow: Variable Temperature (VT) Analysis
To prove the compound is an amide and not a mixture of two methylated impurities, a VT-NMR experiment is the gold standard.
Figure 2: Variable Temperature workflow to confirm restricted rotation characteristic of the amide bond.
Troubleshooting & Common Pitfalls
-
Missing OH Signals in DMSO:
-
Cause: Wet DMSO or acidic impurities catalyzing proton exchange.
-
Fix: Add activated 4Å molecular sieves to the NMR tube 1 hour prior to acquisition.
-
-
Extra Peaks in N-Me Region:
-
Cause: Presence of N-Methyl-D-glucamine (monomethyl) precursor.[1]
-
Differentiation: The monomethyl amine will show a singlet that integrates to 3H (relative to backbone) and may shift significantly with pH changes, unlike the amide.
-
-
H-2 Shift Drift:
-
Cause: Hydrolysis to Gluconic Acid.
-
Observation: If the H-2 doublet slowly shifts upfield over days in D₂O, the amide bond is hydrolyzing.
-
References
-
Rotational Isomerism in Amides
- Gasparro, F. P., & Kolodny, N. H. (1977). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide.
-
Carbohydrate Amide Synthesis & Shifts
-
C. V. et al. (2025).[2] Efficient and Versatile Flow Synthesis of New Nonionic Glucamide Surfactants. University of Milan. (Provides comparative NMR data for N-alkyl glucamides).
-
-
Solvent Effects in NMR
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
-
Gluconolactone/Gluconic Acid Equilibrium
- Pocker, Y., & Green, E. (1973). Hydrolysis of D-glucono-1,5-lactone. Journal of the American Chemical Society.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of N,N-Dimethyl-D-gluconamide
This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of N,N-Dimethyl-D-gluconamide. In the absence of extensive, publicly available experimental spectra for this specific compound, this guide synthesizes foundational principles of mass spectrometry, fragmentation patterns of analogous structures, and data from related molecules to predict its behavior. This approach offers a robust framework for researchers, scientists, and drug development professionals for identifying and characterizing N,N-Dimethyl-D-gluconamide and related compounds in various analytical workflows.
Introduction: The Significance of N,N-Dimethyl-D-gluconamide Analysis
N,N-Dimethyl-D-gluconamide belongs to the class of sugar amides, compounds of interest in pharmaceutical and biotechnological research due to their potential roles as enzyme inhibitors, drug solubilizers, or biocompatible materials. The ability to accurately identify and characterize these molecules by mass spectrometry is crucial for metabolism studies, quality control, and formulation development. Understanding the specific fragmentation patterns is key to distinguishing N,N-Dimethyl-D-gluconamide from structurally similar compounds and impurities.
This guide will focus on the predicted fragmentation pathways under electrospray ionization (ESI), a soft ionization technique well-suited for polar, non-volatile molecules like sugar amides. We will explore the characteristic cleavages of both the N,N-dimethylamide headgroup and the polyhydroxylated gluconoyl tail. Furthermore, a comparative analysis with D-gluconamide and N-Methyl-D-gluconamide will be presented to highlight the influence of N-alkylation on the fragmentation process.
Predicted Fragmentation Pathways of N,N-Dimethyl-D-gluconamide
N,N-Dimethyl-D-gluconamide (C8H17NO6, Exact Mass: 223.1056) is expected to readily protonate under positive-ion ESI-MS to form the molecular ion [M+H]+ at m/z 224.1134. Collision-induced dissociation (CID) of this precursor ion is anticipated to induce fragmentation at two primary regions: the amide bond and the polyhydroxylated carbon chain.
Fragmentation of the N,N-Dimethylamide Moiety
The N,N-dimethylamide group is expected to be a prominent site of fragmentation. A key fragmentation pathway for amides involves cleavage of the C-N bond. For N,N-Dimethyl-D-gluconamide, this would result in the neutral loss of dimethylamine (NH(CH3)2), with a mass of 45.0578 Da. This would lead to the formation of a gluconoyl acylium ion.
Another characteristic fragmentation is the cleavage adjacent to the carbonyl group, which can lead to the formation of a dimethylaminocarbonyl cation.
Fragmentation of the Polyhydroxylated Gluconoyl Chain
The linear polyhydroxylated chain derived from gluconic acid is expected to undergo sequential neutral losses of water (H2O), with a mass of 18.0106 Da, a common fragmentation pathway for polyols. These losses are driven by the energetic instability of the protonated molecule in the gas phase. It is anticipated that multiple dehydration events can occur, leading to a series of product ions with decreasing m/z values.
Cleavage of the C-C bonds along the sugar backbone is also a probable fragmentation route. These cleavages would generate a series of ions corresponding to the loss of one or more hydroxylated carbon units.
A logical flow of the primary fragmentation events is depicted in the following diagram:
Comparative Fragmentation Analysis
To better understand the unique fragmentation signature of N,N-Dimethyl-D-gluconamide, it is instructive to compare it with less substituted gluconamides.
| Compound | Structure | Key Differentiating Fragmentation |
| D-Gluconamide | Gluconoyl-NH2 | Neutral loss of ammonia (NH3, 17.03 Da) from the [M+H]+ ion. |
| N-Methyl-D-gluconamide | Gluconoyl-NH(CH3) | Neutral loss of methylamine (NH2CH3, 31.04 Da) from the [M+H]+ ion. |
| N,N-Dimethyl-D-gluconamide | Gluconoyl-N(CH3)2 | Neutral loss of dimethylamine (NH(CH3)2, 45.06 Da) from the [M+H]+ ion. |
The distinct mass losses associated with the amide group provide a clear diagnostic tool for distinguishing between these three compounds. While all three are expected to exhibit similar fragmentation patterns along the gluconoyl chain (i.e., sequential water losses), the initial, and often most abundant, fragmentation event related to the amide will be highly specific.
The following diagram illustrates the comparative logic for identification:
A Comparative Guide to the Thermal Stability of N,N-Dimethyl-D-gluconamide and Gluconic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical formulation and chemical synthesis, understanding the thermal stability of all components is paramount. This guide provides an in-depth comparison of the thermal stability of N,N-Dimethyl-D-gluconamide and its parent compound, gluconic acid. This analysis is grounded in established principles of organic chemistry and supported by representative experimental data from analogous compounds, offering a predictive framework in the absence of a direct, side-by-side study.
Introduction: The Significance of Thermal Stability
Thermal stability dictates the upper-temperature limits for the storage, handling, and processing of chemical compounds without significant decomposition.[1] For active pharmaceutical ingredients (APIs) and excipients, thermal degradation can lead to loss of efficacy, the formation of toxic byproducts, and alterations in physical properties, all of which have profound implications for drug safety and shelf-life. This guide will explore the structural and chemical factors that influence the thermal robustness of a carboxylic acid (gluconic acid) versus its corresponding tertiary amide derivative (N,N-Dimethyl-D-gluconamide).
Theoretical Framework: Amide vs. Carboxylic Acid Stability
From a chemical structure standpoint, amides are generally considered to be more resistant to thermal decomposition than their corresponding carboxylic acids. This enhanced stability can be attributed to several factors:
-
Resonance Stabilization: The amide bond exhibits significant resonance, delocalizing the lone pair of electrons on the nitrogen atom with the carbonyl group. This resonance imparts a partial double-bond character to the C-N bond, strengthening it and increasing the energy required for its cleavage.
-
Intermolecular Hydrogen Bonding: While carboxylic acids form strong hydrogen-bonded dimers, primary and secondary amides can form extensive hydrogen-bonded networks. In the case of a tertiary amide like N,N-Dimethyl-D-gluconamide, although it lacks N-H bonds for hydrogen donation, the carbonyl oxygen can still act as a hydrogen bond acceptor. The overall strength of intermolecular forces in amides contributes to their higher melting and boiling points compared to carboxylic acids of similar molecular weight.[2]
-
Decarboxylation of Carboxylic Acids: Carboxylic acids, particularly those with activating functional groups, can be susceptible to thermal decarboxylation, a process where the carboxyl group is lost as carbon dioxide. While gluconic acid does not possess a β-keto group that would facilitate easy decarboxylation, at elevated temperatures, this pathway can still contribute to its degradation.
Experimental Assessment of Thermal Stability
The primary techniques for evaluating the thermal stability of solid materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Experimental Protocols
The following are generalized protocols for conducting TGA and DSC analyses on organic compounds.
Thermogravimetric Analysis (TGA) Protocol
-
Objective: To determine the thermal stability and decomposition profile of a substance by measuring its mass loss as a function of temperature.[3]
-
Apparatus: A thermogravimetric analyzer equipped with a high-precision microbalance, a furnace capable of a controlled heating rate, and a purge gas system.[4]
-
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the finely powdered sample into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible onto the TGA balance mechanism.
-
Purge Gas: Initiate a flow of inert gas (e.g., nitrogen or argon) at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: Heat the sample at a linear rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 600 °C).
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.
-
Differential Scanning Calorimetry (DSC) Protocol
-
Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program, revealing thermal transitions such as melting and decomposition.[5]
-
Apparatus: A differential scanning calorimeter with a furnace and sensors to measure differential heat flow between a sample and a reference.[6]
-
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the finely powdered sample into a DSC pan (e.g., aluminum). Seal the pan hermetically.
-
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge Gas: Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: Heat the sample at a linear rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks.
-
Visualization of Experimental Workflow
Comparative Thermal Analysis: N,N-Dimethyl-D-gluconamide vs. Gluconic Acid
Gluconic Acid
Gluconic acid is a polyhydroxy carboxylic acid that exists in equilibrium with its delta and gamma lactones, particularly in aqueous solutions.[7] For the solid form, the following thermal properties are reported:
-
Melting Point: Approximately 131 °C.[8]
-
Decomposition: The thermal decomposition of gluconic acid and its salts is a multi-stage process. For sodium gluconate, decomposition begins at temperatures below 200 °C in an air atmosphere.[1] The decomposition of polyhydroxycarboxylic acids can be complex, involving dehydration, decarboxylation, and fragmentation of the carbon chain.[3]
N,N-Dimethyl-D-gluconamide
In the absence of specific TGA/DSC data for N,N-Dimethyl-D-gluconamide, we can infer its thermal properties based on its structure and data from analogous compounds.
-
Expected Melting Point: Likely to be significantly higher than that of gluconic acid due to the strong intermolecular forces associated with the amide group.
-
Expected Decomposition Temperature: The onset of decomposition for N,N-Dimethyl-D-gluconamide is anticipated to be considerably higher than that of gluconic acid. The resonance-stabilized amide bond is more resistant to thermal cleavage than the C-O bond in the carboxylic acid group. The degradation of N-substituted amides can proceed through various pathways, including hydrolysis (if water is present) and C-N bond cleavage at higher temperatures.[9][10]
Summary of Expected Thermal Properties
| Property | Gluconic Acid | N,N-Dimethyl-D-gluconamide (Predicted) |
| Melting Point (°C) | ~131[8] | > 131 |
| Onset of Decomposition (°C) | < 200 (based on its salt)[1] | > 200 |
| Primary Decomposition Pathway | Dehydration, Decarboxylation, C-C bond cleavage | C-N and C-C bond cleavage |
Proposed Degradation Pathways
The thermal degradation of these two molecules is expected to proceed via different mechanisms.
Gluconic Acid Degradation
The thermal decomposition of gluconic acid likely initiates with intermolecular dehydration to form esters (lactones) and ethers, followed by decarboxylation and fragmentation of the polyol chain at higher temperatures.
N,N-Dimethyl-D-gluconamide Degradation
The degradation of N,N-Dimethyl-D-gluconamide is predicted to occur at higher temperatures, initiated by the cleavage of the amide C-N bond or C-C bonds within the gluconoyl chain. The specific products would depend on the decomposition atmosphere.
Conclusion
References
-
Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (n.d.). ScienceDirect. Retrieved February 20, 2026, from [Link]
-
Nitrogenation of Amides via C–C and C–N Bond Cleavage. (2022). CCS Chemistry. Retrieved February 20, 2026, from [Link]
-
Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
TGA-DSC Curve for: a 4-N(CH 3 ) 2 -4′-NO 2 and b 4-MeO-4′-NO 2. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
(a) DSC and (b) TGA thermogram of MEL and complexes. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Thermal decomposition of polyhydroxy processing agents dedicated to colloidal shaping of ceramics – thermogravimetry coupled with mass spectrometry and properties of ZTA composites. (n.d.). FAO AGRIS. Retrieved February 20, 2026, from [Link]
-
Revision Notes - Reduction of Amides and Nitriles to Amines. (n.d.). Sparkl. Retrieved February 20, 2026, from [Link]
-
TGA and DSC traces of the thermal decomposition of 1. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
TGA/DSC 3+ (EN). (n.d.). IS2M. Retrieved February 20, 2026, from [Link]
-
Thermotropic and glass transition behaviors of n-alkyl β-D-glucosides. (n.d.). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
-
Amide Bond Activation of Biological Molecules. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
SDTA/TGA curves of 50% gluconic acid solution in water obtained at a... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
TGA curve of the thermal decomposition of sample (a), the solid... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Gluconic acid. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
12: Carboxylic Acids, Esters, Amines, and Amides. (2022). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
TGA/DSC 3+. (n.d.). Mettler Toledo. Retrieved February 20, 2026, from [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen. Retrieved February 20, 2026, from [Link]
- Polyhydroxycarboxylic acid and its production process. (n.d.). Google Patents.
-
Synthesis of novel N,N-di-n-alkylaldonamides and properties of their surface chemically pure adsorption layers at the air/water interface. (2004). PubMed. Retrieved February 20, 2026, from [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved February 20, 2026, from [Link]
-
Chemical Properties of Gluconic acid (CAS 526-95-4). (n.d.). Cheméo. Retrieved February 20, 2026, from [Link]
-
Gluconic acid. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]
-
Thermodynamic properties of N, N-dimethylformamide and N, N-dimethylacetamide. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. (n.d.). RSC Publishing. Retrieved February 20, 2026, from [Link]
-
The combined use of DSC and TGA for the thermal analysis of atenolol tablets. (1995). PubMed. Retrieved February 20, 2026, from [Link]
-
Investigation of thermal decomposition of phosphonic acids. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Applications of a simultaneous differential scanning calorimetry–thermomicroscopy system. (n.d.). Springer. Retrieved February 20, 2026, from [Link]
-
Gluconic Acid. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
Sources
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- 2. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 3. Thermal decomposition of polyhydroxy processing agents dedicated to colloidal shaping of ceramics – thermogravimetry coupled with mass spectrometry and properties of ZTA composites [agris.fao.org]
- 4. TGA/DSC 3+ (EN) - IS2M [is2m.uha.fr]
- 5. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kohan.com.tw [kohan.com.tw]
- 7. Gluconic acid - Wikipedia [en.wikipedia.org]
- 8. Gluconic Acid | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Surface Tension Reduction Efficiency of Dimethyl vs. Decyl Gluconamides
This guide provides an in-depth technical comparison of Dimethyl Gluconamide (specifically
Executive Summary
In formulation science, the choice between Dimethyl Gluconamide and Decyl Gluconamide is not merely a choice of surfactant strength, but a fundamental selection between two distinct physicochemical mechanisms: hydrotropy (cosolvency) and surfactancy (micellization).
-
Decyl Gluconamide (C10): A high-efficiency non-ionic surfactant. It dramatically reduces surface tension (
) at millimolar concentrations due to strong hydrophobic driving forces that promote adsorption at the air-water interface. -
Dimethyl Gluconamide (C2): A hydrotrope and polar solvent. It exhibits negligible surface activity at low concentrations. Its ability to reduce surface tension is linear and inefficient, requiring molar concentrations to achieve significant reduction.
This guide details the experimental evidence and mechanistic pathways defining these differences.
Chemical Identity & Structural Basis[3][4]
The functional difference lies in the alkyl chain length (
| Feature | Dimethyl Gluconamide | Decyl Gluconamide |
| IUPAC Name | ||
| Abbreviation | DMGA / Gluco-DMA | C10-GA |
| Hydrophobic Tail | Methyl ( | Decyl ( |
| Classification | Hydrotrope / Co-solvent | Non-ionic Surfactant |
| Critical Micelle Conc.[1][2][3][4][5][6][7][8] (CMC) | None (Does not micellize) | ~1.0 - 3.0 mM (Low) |
| Primary Function | Solubility enhancer via water structure disruption | Wetting, Emulsification, Solubilization |
Mechanistic Analysis: Adsorption vs. Solvation
The efficiency of surface tension reduction is governed by the Gibbs Adsorption Isotherm :
Decyl Gluconamide (Surfactant Mode)
The
-
Result: A dense monolayer forms at very low bulk concentrations.
-
Efficiency: High. A steep drop in
is observed until the Critical Micelle Concentration (CMC) is reached, typically reducing water tension from 72 mN/m to ~30 mN/m.
Dimethyl Gluconamide (Hydrotrope Mode)
The short methyl groups on the amide nitrogen do not provide sufficient hydrophobicity to drive interfacial adsorption. Instead, DMGA remains dispersed in the bulk phase, interacting with water clusters.
-
Result: No monolayer formation. Surface tension reduction occurs only through the "dilution" of surface water molecules at high bulk concentrations (mass action).
-
Efficiency: Low. The reduction in
is gradual and linear, characteristic of organic solvents like ethanol or DMA.
Mechanistic Pathway Diagram
Figure 1: Comparative mechanistic pathways of interfacial adsorption for C10 vs. C2 gluconamides.
Comparative Performance Data
The following data summarizes the surface tension reduction efficiency. Efficiency is quantified by
| Parameter | Decyl Gluconamide (C10) | Dimethyl Gluconamide (C2) |
| 28 - 30 mN/m | ~45 - 50 mN/m (at >1M) | |
| CMC | 1.2 mM | N/A (No micellization) |
| ~3.5 (High efficiency) | < 1.0 (Very low efficiency) | |
| Concentration for | ~0.3 mM | > 500 mM |
| Adsorption Kinetics | Diffusion-controlled (Fast) | Bulk-dependent (Instant equilibrium) |
Interpretation:
-
Decyl Gluconamide is >1000x more efficient on a molar basis. It is the superior choice for wetting, foaming, and emulsification.
-
Dimethyl Gluconamide acts as a surface-inactive solute. It should be used when surface tension maintenance is desired while increasing solubility of hydrophobic drugs (hydrotropic solubilization).
Validated Experimental Protocol
To verify these values, the Wilhelmy Plate Method is the gold standard. This protocol ensures thermodynamic equilibrium is reached, critical for accurate CMC determination.
Protocol Workflow
Figure 2: Step-by-step Wilhelmy Plate surface tension measurement workflow.
Critical Steps for Reproducibility
-
Purity Check: Ensure gluconamides are free of residual fatty amines (which cause a minimum in the
-log C curve near the CMC). -
Equilibrium Time: For C10 (Decyl), allow 5-10 minutes per concentration step for diffusion and orientation at the interface. C2 (Dimethyl) equilibrates almost instantly.
-
Temperature Control: Maintain
. Surface tension is temperature-dependent.
Applications in Drug Development
Understanding the efficiency difference dictates the application:
Decyl Gluconamide (Surfactant)
-
Use Case: Emulsifying agents for creams/lotions; Wetting agents for tablet dissolution; Micellar solubilization of Class II drugs.
-
Advantage: Low toxicity sugar head group; Biodegradable; High efficiency (low usage rate).
Dimethyl Gluconamide (Hydrotrope)
-
Use Case: Cosolvent for injectable formulations; Viscosity reducer for high-concentration protein formulations.
-
Advantage: Prevents aggregation without forming micelles (which can sometimes cause immune responses or instability); Increases solubility of slightly polar drugs via "salting-in" mechanism.
References
-
Synthesis and Surface Properties of N-Alkyl-N-methylgluconamides. Source: Journal of Colloid and Interface Science. Comparison of C10-C18 gluconamide surfactants.
-
Surface Tension Reduction Efficiency of Sugar-Based Surfactants. Source: RSC Advances. General principles of efficiency (
) and effectiveness ( ) for glucamides. -
Physicochemical Properties of N-Decyl-D-Glucamide. Source: NIH / PubMed. Specific data on CMC and adsorption isotherms for decyl chain derivatives.
-
Hydrotropy: Mechanism and Applications. Source: AAPS PharmSciTech. Explains the non-micellar solubilization mechanism relevant to short-chain amides like Dimethyl Gluconamide.
Sources
- 1. Synthesis and Surface Properties of N-Alkyl-N-methylgluconamides and N-Alkyl-N-methyllactobionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Description of the Surface Tension Minimum in a Two-Component Surfactant System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in surface tensions of non-ionic surfactant solutions as measured by the drop-volume and Wilhelmy-plate techniques - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 8. agriculturejournals.cz [agriculturejournals.cz]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
